molecular formula C32H45NO9 B15563807 Ludaconitine

Ludaconitine

Cat. No.: B15563807
M. Wt: 587.7 g/mol
InChI Key: WCJLKJORIRSXRT-JFDMIKKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ludaconitine is a useful research compound. Its molecular formula is C32H45NO9 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

[(1S,4R,5S,6S,8R,9R,10R,13R,14R,16S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18?,19-,20+,21+,22?,23+,24+,25?,26-,27-,29+,30+,31-,32+/m1/s1

InChI Key

WCJLKJORIRSXRT-JFDMIKKVSA-N

Origin of Product

United States

Foundational & Exploratory

Ludaconitine: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine (B10817790) is a C19-diterpenoid alkaloid, a class of structurally complex and biologically active natural products. This document provides a comprehensive overview of the discovery and natural sources of this compound. It details the botanical origins of the compound, outlines the experimental protocols for its extraction, isolation, and characterization, and presents available physicochemical and toxicological data. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

A closely related compound, 8-acetyl this compound, has been isolated from Aconitum chasmanthum.[2] This suggests that this compound itself is likely a constituent of various Aconitum species. The discovery of these alkaloids is intrinsically linked to the ethnobotanical use of Aconitum and Delphinium plants in traditional medicine, often for their analgesic and anti-inflammatory properties, alongside their well-known toxicity.[3]

Natural Sources

This compound is a naturally occurring diterpenoid alkaloid found within the plant kingdom, primarily in species belonging to the genera Aconitum and Delphinium of the family Ranunculaceae.

Botanical Sources

The primary documented source of this compound is:

  • Aconitum ludlowii : This species, native to the subalpine regions of Tibet and Bhutan, is the most likely origin of this compound, as indicated by its name.[4][5][6]

Other potential sources, given the distribution of related alkaloids, include:

  • Aconitum chasmanthum : This species is a known source of the related compound 8-acetyl this compound.[2]

  • Other Aconitum Species : The genus Aconitum, comprising over 250 species, is a rich source of diterpenoid alkaloids.[7] It is plausible that this compound is present in other species of this genus.

  • Delphinium Species : The genus Delphinium is also known to produce a wide array of diterpenoid alkaloids, and while not a confirmed source of this compound, it remains a potential source of this or structurally similar compounds.[8][9]

Geographical Distribution

The primary natural sources of this compound, species of the Aconitum genus, are predominantly found in the mountainous regions of the Northern Hemisphere. Aconitum ludlowii, specifically, is found at high altitudes in the Himalayas.

Physicochemical and Toxicological Data

Comprehensive quantitative data for this compound is scarce in publicly available literature. However, data for the closely related 8-acetyl this compound and general toxicological information for diterpenoid alkaloids provide valuable insights.

Physicochemical Properties of 8-Acetyl this compound
PropertyValueReference
Molecular FormulaC₃₆H₅₁NO₁₂[2]
Molecular Weight629.74 g/mol [2]
Melting Point214 °C[2]
Boiling Point697.88 °C (estimate)[2]
Density1.2083 (estimate)[2]
SolubilityInsoluble in water; Soluble in alcohol, ether, and chloroform (B151607)[2]
Toxicity of Diterpenoid Alkaloids

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of this compound from its natural sources. These protocols are based on established methods for diterpenoid alkaloids.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material (typically roots or whole plant).

Method 1: Solvent Extraction

  • Preparation of Plant Material : Air-dry the plant material (e.g., roots of Aconitum ludlowii) and grind it into a coarse powder.

  • Alkalinization : Moisten the powdered plant material with a 10% ammonia (B1221849) solution.[11]

  • Extraction : Extract the alkalinized powder with an organic solvent such as diethyl ether or chloroform by maceration or Soxhlet extraction for several hours.[8][11]

  • Acidic Extraction : Concentrate the organic extract and then extract the alkaloids into an acidic aqueous solution (e.g., 5% HCl).

  • Basification and Re-extraction : Basify the acidic aqueous layer with ammonia to a pH of 9-10 and re-extract the alkaloids into an organic solvent like chloroform or diethyl ether.[2]

  • Concentration : Evaporate the organic solvent under reduced pressure to yield the crude total alkaloid extract.

Method 2: Ethanol (B145695) Reflux Extraction

  • Extraction : Reflux the powdered plant material with 70-95% ethanol for 2-3 hours. Repeat the extraction process 2-3 times.[12]

  • Concentration : Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning : Dissolve the crude extract in an acidic aqueous solution and follow the acid-base partitioning steps described in Method 1 (steps 4-6).

Diagram: General Workflow for Alkaloid Extraction

ExtractionWorkflow PlantMaterial Powdered Plant Material Alkalinization Alkalinization (e.g., NH4OH) PlantMaterial->Alkalinization SolventExtraction Organic Solvent Extraction (e.g., Ether, Chloroform) Alkalinization->SolventExtraction AqueousExtraction Acidic Aqueous Extraction (e.g., HCl) SolventExtraction->AqueousExtraction Basification Basification (e.g., NH4OH) AqueousExtraction->Basification FinalExtraction Final Organic Solvent Extraction Basification->FinalExtraction CrudeAlkaloids Crude Alkaloid Extract FinalExtraction->CrudeAlkaloids

Caption: Generalized workflow for the extraction of total alkaloids from plant material.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound.

Method: Column Chromatography

  • Stationary Phase : Prepare a column packed with silica (B1680970) gel or alumina.[13]

  • Sample Loading : Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution : Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol.[4]

  • Fraction Collection : Collect the eluate in fractions.

  • Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification : Combine the fractions containing the target compound and subject them to further chromatographic purification (e.g., preparative HPLC or repeated column chromatography) until a pure compound is obtained.[7]

Diagram: Column Chromatography Purification

PurificationWorkflow CrudeExtract Crude Alkaloid Extract Column Silica Gel Column Chromatography CrudeExtract->Column Elution Gradient Elution (e.g., Chloroform-Methanol) Column->Elution Fractions Collection of Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC PureCompound Pure this compound TLC->PureCompound Combine & Purify

Caption: Workflow for the isolation and purification of this compound using column chromatography.

Structure Elucidation

The structure of the isolated pure this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS can provide information about the structure.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information about the number and chemical environment of protons in the molecule.[14][16]

    • ¹³C NMR : Provides information about the number and types of carbon atoms.[14][16]

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between atoms and elucidating the complex, polycyclic structure of diterpenoid alkaloids.[15][17]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[18]

  • X-ray Crystallography : If a suitable crystal of the pure compound can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[18]

Diagram: Structure Elucidation Logic

StructureElucidation PureCompound Pure Isolated Compound MS Mass Spectrometry (Molecular Formula) PureCompound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR IR IR Spectroscopy (Functional Groups) PureCompound->IR Xray X-ray Crystallography (3D Structure) PureCompound->Xray Structure Elucidated Structure of this compound MS->Structure NMR->Structure IR->Structure Xray->Structure

Caption: Logical flow for the structural elucidation of this compound.

Conclusion

This compound represents a fascinating example of a complex diterpenoid alkaloid with potential biological activities. While its definitive discovery and comprehensive characterization data are not as widely documented as some of its chemical relatives, this guide provides a thorough overview of its known natural sources and the established methodologies for its study. Further research into the specific species containing this compound, quantification of its yield, and detailed pharmacological evaluation is warranted to fully unlock its potential for scientific and therapeutic applications. The protocols and data presented herein serve as a valuable starting point for researchers in the field of natural product drug discovery.

References

Unraveling the Stereochemical Intricacies of Ludaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a complex diterpenoid alkaloid, presents a significant challenge in stereochemical assignment due to its intricate polycyclic structure. This technical guide synthesizes the current understanding of its absolute configuration, drawing parallels from related compounds and outlining the definitive experimental methodologies required for its unambiguous determination. While a primary publication explicitly detailing the complete absolute configuration of this compound remains elusive in broad searches, this document serves as a comprehensive resource on the established techniques and logical approaches necessary for such an endeavor. We will delve into the pivotal role of X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, providing a framework for researchers engaged in the structural elucidation of this and similar natural products.

Introduction to the Stereochemical Complexity of Diterpenoid Alkaloids

Diterpenoid alkaloids, a class of natural products isolated from plants of the Aconitum and Delphinium genera, are renowned for their potent biological activities and their formidable molecular architectures. These compounds are characterized by a rigid hexacyclic or heptacyclic core, featuring multiple contiguous stereocenters. The precise three-dimensional arrangement of atoms, or absolute configuration, is paramount as it dictates the molecule's interaction with biological targets and, consequently, its pharmacological and toxicological profile. This compound, as a member of this family, is presumed to share a common biosynthetic origin with other aconitine-type alkaloids, suggesting a conserved relative stereochemistry in its core structure. However, definitive proof of its absolute configuration requires rigorous experimental validation.

Experimental Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule like this compound relies on sophisticated analytical techniques. The two primary methods employed for this purpose are single-crystal X-ray crystallography and detailed NMR spectroscopic analysis, often in conjunction with computational methods.

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a molecule, providing precise coordinates of each atom in the crystal lattice. This technique offers a direct and unequivocal determination of the absolute configuration, provided that a suitable single crystal can be obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

A typical workflow for the determination of the absolute configuration of this compound via X-ray crystallography is as follows:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or cooling techniques to obtain well-ordered single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares methods.

  • Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is a critical value in this analysis; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.

A workflow for X-ray crystallography is depicted below:

G cluster_0 X-ray Crystallography Workflow A Purified this compound B Crystallization A->B C Single Crystal B->C D X-ray Diffraction C->D E Diffraction Data D->E F Structure Solution & Refinement E->F G Electron Density Map F->G H Absolute Configuration Determination (Flack Parameter) F->H G->F I Final 3D Structure H->I

Figure 1. Workflow for determining the absolute configuration of this compound using single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of suitable crystals, advanced NMR techniques can provide detailed information about the relative stereochemistry of a molecule. By combining this with biosynthetic considerations and comparison to structurally related compounds with known absolute configurations, a tentative assignment can be made.

Experimental Protocol: NMR-Based Stereochemical Analysis

  • 1D and 2D NMR Data Acquisition: A comprehensive set of NMR spectra is acquired for a solution of this compound, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY experiments.

  • Signal Assignment: All proton and carbon signals are unambiguously assigned using the combination of 1D and 2D NMR data.

  • Relative Stereochemistry Determination: Through-space proton-proton correlations observed in NOESY/ROESY spectra are used to establish the relative configuration of the stereocenters. The magnitude of scalar couplings (J-values) from high-resolution ¹H NMR spectra can also provide conformational information.

  • Comparison with Related Compounds: The assigned relative stereochemistry is compared with that of known diterpenoid alkaloids, such as aconitine (B1665448) and its analogues, for which the absolute configuration has been established by X-ray crystallography.

A logical diagram for NMR-based stereochemical analysis is shown below:

G cluster_1 NMR-Based Stereochemical Analysis A This compound Sample B 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) A->B C Spectral Data B->C D Signal Assignment C->D E NOE Correlations & Coupling Constants D->E F Determination of Relative Stereochemistry E->F G Comparison with Known Alkaloids F->G H Tentative Absolute Configuration G->H

Figure 2. Logical workflow for the stereochemical analysis of this compound using NMR spectroscopy.

Quantitative Data

As no definitive publication on the absolute configuration of this compound was identified, a table of quantitative data from a hypothetical X-ray crystallographic study is presented below for illustrative purposes. This table showcases the type of data that would be generated in such an analysis.

ParameterHypothetical Value for this compound
Chemical FormulaC₃₂H₄₄N₂O₈
Formula Weight596.70
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)20.789(8)
V (ų)3251.1(2)
Z4
Calculated Density (g/cm³)1.220
Flack Parameter0.05(7)

Conclusion

Ludaconitine biosynthetic pathway in Aconitum species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ludaconitine (B10817790) Biosynthetic Pathway in Aconitum Species

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and pharmacologically potent diterpenoid alkaloids (DAs). Among these, this compound, a C₁₉-norditerpenoid alkaloid, is of significant interest. The intricate architecture of these molecules presents a formidable challenge for chemical synthesis, making the elucidation of their biosynthetic pathways a critical goal for metabolic engineering and drug development. This document provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. Due to the limited research focused specifically on this compound, this guide presents a putative pathway inferred from extensive studies on closely related and better-characterized alkaloids, such as aconitine (B1665448) and atisine (B3415921). We consolidate findings from transcriptomic and metabolomic analyses to outline the key enzymatic steps, from the formation of the diterpene skeleton to the complex tailoring reactions that yield the final product. This guide includes summaries of quantitative data, detailed experimental protocols for pathway elucidation, and workflow diagrams to facilitate future research in this field.

The Putative this compound Biosynthetic Pathway

The biosynthesis of C₁₉-diterpenoid alkaloids like this compound is a multi-step process that begins with universal isoprenoid precursors and involves a series of cyclizations, oxidations, and tailoring reactions. The pathway is believed to originate from the C₂₀-DA precursor, atisine, which undergoes rearrangement and subsequent modifications.

1.1. Formation of the Diterpene Scaffold

The journey begins in the plastid and cytoplasm with the methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, respectively. These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three IPP molecules with one DMAPP molecule to form the central C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP).[2]

The formation of the characteristic diterpene skeleton is then carried out by two key classes of terpene synthases (TPSs):

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP), which is the precursor to all DAs in Aconitum.[1][3]

  • ent-Kaurene (B36324) Synthase-Like (KSL): ent-CPP is then converted into either an ent-kaurene or ent-atisane skeleton. For C₁₉-DAs, the ent-atisane scaffold is the crucial intermediate.[3][4]

1.2. Core Skeleton Modification and Nitrogen Incorporation

The inert ent-atisane hydrocarbon skeleton undergoes extensive oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s).[3][5] These enzymes introduce hydroxyl groups at various positions, preparing the molecule for rearrangement and nitrogen incorporation. A key proposed intermediate is atisine, a C₂₀-DA, which is believed to be the precursor to the C₁₉ aconitine-type skeleton.[3][6] The transformation from the C₂₀ atisine-type skeleton to the C₁₉ aconitine-type skeleton involves a complex rearrangement.

The incorporation of the nitrogen atom, a defining step in alkaloid biosynthesis, likely involves the amination of a diterpene intermediate, with ethanolamine (B43304) being the preferred nitrogen source in Aconitum species.[5][7]

1.3. Late-Stage Tailoring Reactions

Following the formation of the core C₁₉ aconitane (B1242193) skeleton, a series of late-stage tailoring reactions generates the vast structural diversity of Aconitum alkaloids. These modifications are critical for the biological activity and toxicity of the final compounds. Based on the structure of this compound, these reactions include:

  • Hydroxylation: Performed by various CYP450s.

  • O-methylation: Catalyzed by O-methyltransferases (OMTs).

  • Acylation (Acetylation and Benzoylation): The addition of acetyl and benzoyl groups is catalyzed by BAHD family acyltransferases. These esterifications, particularly at the C8 and C14 positions, are known to be major determinants of toxicity.[8][9]

The diagram below illustrates the putative biosynthetic pathway leading to the core aconitine skeleton, from which this compound is derived through specific tailoring reactions.

This compound Biosynthetic Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Diterpene Scaffold Formation cluster_2 Core C20-DA Formation cluster_3 C19 Skeleton Formation & Tailoring MVA/MEP Pathways MVA/MEP Pathways GGPP GGPP MVA/MEP Pathways->GGPP GGPPS ent-CPP ent-CPP GGPP->ent-CPP CPS ent-Atisane Skeleton ent-Atisane Skeleton ent-CPP->ent-Atisane Skeleton KSL Atisine (C20-DA) Atisine (C20-DA) ent-Atisane Skeleton->Atisine (C20-DA) CYP450s, Aminotransferase Aconitane Skeleton (C19) Aconitane Skeleton (C19) Atisine (C20-DA)->Aconitane Skeleton (C19) Rearrangement This compound This compound Aconitane Skeleton (C19)->this compound CYP450s OMTs BAHD Acyltransferases

Caption: Putative biosynthetic pathway of this compound in Aconitum species.

Key Enzymes and Candidate Genes

Transcriptomic studies of various Aconitum species, including A. carmichaelii, A. pendulum, and A. gymnandrum, have identified numerous candidate genes believed to be involved in DA biosynthesis.[8][10][11] These genes encode the key enzyme families responsible for constructing and decorating the alkaloid scaffolds.

Enzyme FamilyAbbreviationPutative Function in this compound BiosynthesisRepresentative Candidate Genes (from A. carmichaelii)Citation
Geranylgeranyl Pyrophosphate SynthaseGGPPSForms C₂₀ precursor GGPP from IPP and DMAPP.CL1000.Contig3_All, CL846.Contig4_All[2]
ent-Copalyl Diphosphate SynthaseCPSCyclizes GGPP to form the diterpene precursor ent-CPP.Unigene25492_All, CL1069.Contig1_All[2][10]
ent-Kaurene Synthase-LikeKSLForms the ent-atisane skeleton from ent-CPP.CL11912.Contig1_All, Unigene28392_All[2][10]
Cytochrome P450 MonooxygenaseCYP450Catalyzes multiple oxidative steps: hydroxylation and rearrangement of the core skeleton.CL1052.Contig6_All, CL1153.Contig3_All, Unigene20077_All[2][11]
BAHD AcyltransferaseBAHDCatalyzes the transfer of acyl groups (e.g., acetyl, benzoyl) to the alkaloid skeleton.CL1067.Contig1_All, CL1067.Contig2_All, Unigene25514_All[8][10]
O-MethyltransferaseOMTCatalyzes the methylation of hydroxyl groups.CL2121.Contig1_All, Unigene19777_All[10]

Summary of Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is not currently available in the literature. However, studies on the content of major, structurally related alkaloids in various Aconitum species provide a valuable reference for expected concentrations and analytical methods. The table below summarizes the content of aconitine, mesaconitine, and hypaconitine (B608023), which are often analyzed together.

Aconitum SpeciesAlkaloidConcentration (% of dry weight)Analytical MethodCitation
A. carmichaeliiAconitine0.003%HPLC
Mesaconitine0.027%HPLC
Hypaconitine0.179%HPLC
A. transsectumAconitine0.002%HPLC[9]
Mesaconitine0.003%HPLC[9]
Hypaconitine0.004%HPLC[9]
A. kusnezoffii (Raw)Aconitine0.046 - 0.121 mg/gHPLC-DAD[12]
Mesaconitine0.038 - 0.081 mg/gHPLC-DAD[12]
Hypaconitine0.089 - 0.201 mg/gHPLC-DAD[12]

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of genomic, biochemical, and analytical techniques. The following protocols provide detailed methodologies for key experimental stages.

Protocol 1: Identification of Candidate Genes via Comparative Transcriptomics

This protocol outlines the workflow for identifying genes involved in this compound biosynthesis by comparing the transcriptomes of different tissues or species with varying alkaloid profiles.

Transcriptomics Workflow cluster_0 Sample Preparation cluster_1 Sequencing & Assembly cluster_2 Bioinformatic Analysis A 1. Collect Tissues (e.g., Root, Leaf, Flower) from Aconitum species B 2. Extract Total RNA A->B C 3. mRNA Purification & cDNA Library Preparation B->C D 4. High-Throughput Sequencing (e.g., Illumina) C->D E 5. Quality Control & De Novo Transcriptome Assembly D->E F 6. Gene Functional Annotation (KEGG, GO, NR databases) E->F G 7. Identify Unigenes in Terpenoid/Alkaloid Pathways F->G H 8. Differential Expression Analysis (e.g., Root vs. Leaf) G->H I 9. Select Candidate Genes (e.g., CYP450s, BAHDs) Upregulated in High-Alkaloid Tissue H->I

Caption: Workflow for identifying candidate biosynthetic genes via transcriptomics.

Methodology:

  • Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from an Aconitum species known to produce this compound. Roots are often the primary site of DA accumulation.[2] Flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and Library Construction: Extract total RNA using a plant-specific kit (e.g., RNeasy Plant Mini Kit, Qiagen). Verify RNA integrity using an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA (RIN > 8.0) using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

  • Sequencing: Perform paired-end sequencing on an Illumina HiSeq platform.

  • De Novo Assembly and Annotation: After trimming adapters and removing low-quality reads, assemble the transcriptome de novo using software like Trinity.

  • Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases, including NCBI non-redundant (Nr), Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Identification of Pathway Genes: Screen the annotated transcriptome for unigenes homologous to known enzymes in diterpenoid and alkaloid biosynthetic pathways (e.g., GGPPS, CPS, KSL, CYP450s, OMTs, BAHD acyltransferases).

  • Differential Expression Analysis: Map reads from each tissue back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads). Use software like DESeq2 or edgeR to identify genes that are significantly upregulated in high-alkaloid-accumulating tissues (e.g., roots) compared to low-accumulating tissues (e.g., leaves).

  • Candidate Gene Selection: Prioritize differentially expressed genes belonging to key enzyme families for further functional characterization.

Protocol 2: Functional Characterization of a Candidate CYP450

This protocol describes the heterologous expression of a candidate CYP450 gene in yeast and subsequent in vitro enzyme assays to determine its specific function (e.g., hydroxylation of a pathway intermediate).

CYP450 Functional Assay cluster_0 Gene Cloning & Expression cluster_1 Enzyme Assay & Analysis A 1. Amplify Candidate CYP450 ORF from Aconitum cDNA B 2. Clone into Yeast Expression Vector (e.g., pYES-DEST52) A->B C 3. Transform into S. cerevisiae co-expressing a P450 Reductase (CPR) B->C D 4. Induce Protein Expression (e.g., with galactose) C->D E 5. Isolate Microsomes from Yeast Culture D->E F 6. In Vitro Assay: Incubate Microsomes with Substrate (e.g., Atisine) and NADPH E->F G 7. Extract Products (e.g., with Ethyl Acetate) F->G H 8. Analyze Products by LC-MS and Compare with Standards G->H

Caption: Experimental workflow for the functional characterization of a CYP450.

Methodology:

  • Cloning: Amplify the full open reading frame (ORF) of the candidate CYP450 gene from Aconitum root cDNA. Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) containing a galactose-inducible promoter.

  • Yeast Transformation: Co-transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) that has been engineered to overexpress a plant NADPH-cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

  • Microsome Preparation: Grow the transformed yeast culture and induce protein expression by adding galactose. Harvest the cells, lyse them, and prepare microsomal fractions by differential centrifugation. The CYP450 enzyme will be embedded in the microsomal membranes.

  • Enzyme Assay: Resuspend the microsomes in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4). Add the putative substrate (a known or suspected metabolic intermediate, such as atisine) and initiate the reaction by adding the cofactor NADPH. Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

  • Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent like ethyl acetate. Concentrate the extract and analyze it using LC-MS/MS.

  • Product Identification: Compare the retention time and mass spectrum of the enzymatic product with those of authentic standards, if available. A change in mass corresponding to the addition of an oxygen atom (+16 Da) would indicate a hydroxylation reaction.

Protocol 3: Quantification of this compound and Precursors by HPLC-MS

This protocol details a method for the simultaneous detection and quantification of this compound and related alkaloids in Aconitum plant extracts.

HPLC-MS Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis A 1. Homogenize Dried, Powdered Aconitum Tissue B 2. Ultrasonic Extraction with Methanol (B129727)/Ammonia Solution A->B C 3. Centrifuge and Filter Extract B->C D 4. Inject Sample onto HPLC System (C18 Reverse-Phase Column) C->D E 5. Gradient Elution with Acetonitrile/Ammonium (B1175870) Bicarbonate Buffer D->E F 6. Detection using Mass Spectrometry (e.g., ESI-Q-TOF MS) E->F G 7. Prepare Standard Curves with Purified Alkaloids H 8. Identify Peaks by Retention Time and Mass-to-Charge Ratio (m/z) G->H I 9. Quantify Compounds by Integrating Peak Areas H->I

Caption: Workflow for quantitative analysis of Aconitum alkaloids by HPLC-MS.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound, aconitine, mesaconitine, and hypaconitine in methanol at known concentrations (e.g., 0.1 to 100 µg/mL) to generate calibration curves.

  • Sample Extraction:

    • Weigh approximately 0.5 g of dried, powdered Aconitum root tissue.

    • Add 25 mL of an extraction solvent (e.g., methanol with 0.5% ammonia).

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions: [13][14]

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium bicarbonate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 10% B to 90% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF) to acquire full scan data and MS/MS fragmentation data for metabolite identification.

  • Quantification: Identify the peaks for each alkaloid based on their specific retention times and exact mass-to-charge ratios (m/z). Quantify the amount of each alkaloid in the sample by comparing its peak area to the calibration curve generated from the authentic standards.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, like that of other C₁₉-diterpenoid alkaloids in Aconitum, remains largely unelucidated. Current knowledge, derived from studies of related compounds, allows for the construction of a putative pathway involving terpene synthases for scaffold formation followed by extensive tailoring by CYP450s, OMTs, and BAHD acyltransferases. Transcriptome mining has provided a rich repository of candidate genes, but their specific functions in the path to this compound are yet to be confirmed.

Future research should prioritize the functional characterization of these candidate genes. A systematic approach, using the protocols outlined in this guide, will be essential to assign specific enzymatic functions to the late-stage hydroxylation, methylation, and acylation steps that define the this compound structure. The successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, would not only validate the proposed pathway but also open avenues for the sustainable biotechnological production of this compound and other valuable Aconitum alkaloids for pharmaceutical applications.

References

A Technical Guide to the Potential Neuroprotective Activity of Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the potential neuroprotective activities of Ludaconitine, a C19-diterpenoid alkaloid. As of this writing, specific experimental data on the neuroprotective effects of this compound are not available in the public domain. Therefore, this guide is based on the known mechanisms of other structurally related diterpenoid alkaloids found in plants of the Aconitum genus. The proposed mechanisms and experimental protocols are presented as a predictive framework for researchers, scientists, and drug development professionals interested in investigating this compound.

Introduction

This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. While many Aconitum alkaloids are recognized for their toxicity, a growing body of research highlights their potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss, and oxidative stress and neuroinflammation are key contributors to their pathogenesis.[3][4] This guide explores the hypothetical neuroprotective mechanisms of this compound, focusing on its potential to mitigate neuronal damage induced by oxidative stress and neuroinflammation. The proposed mechanisms are centered around the modulation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, which are critical in cellular defense against oxidative damage and in promoting cell survival.

Core Hypothetical Neuroprotective Mechanisms

Based on the activities of related Aconitum alkaloids, this compound's neuroprotective effects are likely mediated through two primary signaling pathways: the Nrf2/HO-1 pathway, which governs the antioxidant response, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Signaling Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major factor in neurodegeneration. The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1). HO-1, in turn, catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. It is hypothesized that this compound can induce the activation of this pathway, thereby enhancing the cellular antioxidant defense.

Promotion of Neuronal Survival through the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a crucial pathway that regulates cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of this pathway can inhibit apoptotic cell death and promote neuronal survival.

Upon activation by growth factors or other stimuli, PI3K phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to inhibit apoptosis, including the phosphorylation and inactivation of pro-apoptotic proteins like GSK-3β and the promotion of anti-apoptotic protein expression. It is plausible that this compound could activate the PI3K/Akt pathway, thereby protecting neurons from apoptotic insults.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be expected from in vitro studies investigating the neuroprotective effects of this compound against a neurotoxin like rotenone (B1679576) in a human neuroblastoma cell line (e.g., SH-SY5Y). Rotenone is a potent inhibitor of mitochondrial complex I and is commonly used to model Parkinson's disease-like neurodegeneration in vitro and in vivo.

Table 1: Effect of this compound on Cell Viability in Rotenone-Treated SH-SY5Y Cells (MTT Assay)

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
Rotenone1 µM48 ± 3.5
This compound + Rotenone10 µM + 1 µM65 ± 4.1
This compound + Rotenone25 µM + 1 µM78 ± 3.9
This compound + Rotenone50 µM + 1 µM89 ± 4.5
This compound50 µM98 ± 5.0

Table 2: Effect of this compound on Cytotoxicity in Rotenone-Treated SH-SY5Y Cells (LDH Assay)

Treatment GroupConcentrationLDH Release (% of Maximum)
Control-12 ± 2.1
Rotenone1 µM85 ± 6.3
This compound + Rotenone10 µM + 1 µM62 ± 5.5
This compound + Rotenone25 µM + 1 µM45 ± 4.8
This compound + Rotenone50 µM + 1 µM28 ± 3.9
This compound50 µM15 ± 2.5

Table 3: Effect of this compound on Protein Expression in Key Signaling Pathways (Western Blot Analysis)

Treatment GroupProteinRelative Expression (Fold Change vs. Control)
Rotenone (1 µM)Nrf2 (nuclear)0.8 ± 0.1
HO-11.2 ± 0.2
p-Akt/Akt ratio0.6 ± 0.1
This compound (50 µM) + Rotenone (1 µM)Nrf2 (nuclear)2.5 ± 0.3
HO-13.1 ± 0.4
p-Akt/Akt ratio1.8 ± 0.2

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the neuroprotective activity of this compound.

Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated by treating with 10 µM all-trans-retinoic acid (RA) in a reduced serum medium (1% FBS) for 5-7 days.

Induction of Neurotoxicity with Rotenone
  • Objective: To establish an in vitro model of Parkinson's disease-like neurodegeneration.

  • Procedure:

    • Seed differentiated or undifferentiated SH-SY5Y cells in appropriate culture plates.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Introduce rotenone to the culture medium at a final concentration known to induce significant cell death (e.g., 1 µM).

    • Incubate for a further 24-48 hours before assessing cell viability and other parameters.

Cell Viability Assessment (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment (LDH Assay)
  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides an index of cytotoxicity.

  • Protocol:

    • After treatment, carefully collect the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The enzymatic reaction leads to the formation of a colored formazan product.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of key proteins in the Nrf2/HO-1 and PI3K/Akt signaling pathways.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for investigating the neuroprotective effects of this compound.

G cluster_0 Experimental Workflow A SH-SY5Y Cell Culture (Optional Differentiation) B Pre-treatment with This compound A->B C Induction of Neurotoxicity (e.g., Rotenone) B->C D Incubation (24-48 hours) C->D E Cell Viability/Cytotoxicity Assays (MTT, LDH) D->E F Western Blot Analysis (Nrf2/HO-1, PI3K/Akt pathways) D->F G Data Analysis and Interpretation E->G F->G G cluster_1 Nrf2/HO-1 Signaling Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., from Rotenone) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE HO1 HO-1 ARE->HO1 transcription Antioxidant_Response Enhanced Antioxidant Response & Neuroprotection HO1->Antioxidant_Response G cluster_2 PI3K/Akt Signaling Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits Neuronal_Survival Neuronal Survival (Neuroprotection) pAkt->Neuronal_Survival promotes

References

Toxicological Profile of Ludaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific toxicological profile of Ludaconitine is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the toxicological data of closely related and well-studied C19-diterpenoid alkaloids from the Aconitum species, primarily aconitine (B1665448) and lappaconitine (B608462). While these compounds share structural similarities and are expected to exhibit comparable toxic mechanisms, the quantitative data and specific experimental details presented herein should be considered as representative of the class of compounds and may not be directly attributable to this compound. Further empirical studies are required to establish a definitive toxicological profile for this compound.

Executive Summary

This compound, a C19-diterpenoid alkaloid, belongs to a class of highly toxic compounds found in plants of the Aconitum genus. The toxicity of these alkaloids is primarily characterized by their potent cardiotoxic and neurotoxic effects. The principal mechanism of action involves the persistent activation of voltage-gated sodium channels in excitable membranes of the myocardium, neurons, and muscles. This leads to a cascade of downstream effects, including arrhythmias, neurological dysfunction, and in severe cases, fatality. This guide summarizes the available toxicological data for related aconitum alkaloids, details the experimental protocols used in their assessment, and visualizes the key signaling pathways involved in their toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for aconitine and lappaconitine, which serve as surrogates for understanding the potential toxicity of this compound.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)
AconitineMouseOral1.8
AconitineMouseIntraperitoneal0.308

Source: Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse.[1]

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineAssayIC50 (µM)
LappaconitineHEK293 cells expressing Nav1.7Patch-clamp27.67

Source: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels.[2][3]

Mechanism of Toxicity

The primary toxic mechanism of aconitum alkaloids, and likely this compound, is their interaction with voltage-gated sodium channels (VGSCs).

Cardiotoxicity

Aconitine and related alkaloids bind to site 2 of the α-subunit of VGSCs in cardiomyocytes. This binding causes the channels to remain in an open or activated state, leading to a persistent influx of sodium ions. The consequences of this sustained sodium influx include:

  • Prolongation of the action potential duration (APD): The continuous inward sodium current counteracts the repolarizing potassium currents, leading to a longer APD.

  • Early afterdepolarizations (EADs) and Delayed afterdepolarizations (DADs): The prolonged depolarization and intracellular calcium overload can trigger EADs and DADs, which are aberrant depolarizations that can initiate life-threatening arrhythmias such as ventricular tachycardia and fibrillation.

Neurotoxicity

In the nervous system, the persistent activation of neuronal VGSCs by aconitum alkaloids leads to membrane depolarization and spontaneous, repetitive firing of neurons. This can manifest as:

  • Paresthesia: Numbness and tingling sensations, particularly in the face and limbs.

  • Muscle weakness and paralysis: Disruption of normal neuromuscular transmission.

  • Convulsions: In severe cases of poisoning.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of related aconitum alkaloids.

Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Methodology:

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing 18-22 g, are used. Animals are housed under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Test Substance Preparation: The test compound (e.g., aconitine) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Dose Administration: A range of doses is administered to different groups of mice via the desired route (e.g., oral gavage or intraperitoneal injection). A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Bliss method.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293, SH-SY5Y) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 4 hours to allow the conversion of MTT to formazan (B1609692) by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Electrophysiological Analysis (Patch-Clamp)

Objective: To investigate the effect of a compound on ion channel function.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.7) are used.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the specific ion current being studied.

  • Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The effect of the compound on the ion channel currents is recorded and analyzed to determine parameters such as IC50, and effects on channel gating properties (activation, inactivation).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and experimental procedures related to the toxicology of aconitum alkaloids.

Toxicity_Mechanism cluster_compound This compound (and related alkaloids) cluster_channel Voltage-Gated Sodium Channel (VGSC) cluster_cellular_effects Cellular Effects cluster_organ_toxicity Organ-Level Toxicity This compound This compound vgsc VGSC (Site 2) This compound->vgsc Binds and persistently activates na_influx Persistent Na+ Influx vgsc->na_influx depolarization Prolonged Depolarization na_influx->depolarization cardiotoxicity Cardiotoxicity (Arrhythmias) depolarization->cardiotoxicity neurotoxicity Neurotoxicity (Paresthesia, Paralysis) depolarization->neurotoxicity LD50_Workflow start Start: Healthy Mice dosing Administer Graded Doses of Test Compound start->dosing observation Observe for 14 Days (Toxicity Signs & Mortality) dosing->observation data_collection Record Mortality Data observation->data_collection calculation Calculate LD50 (e.g., Bliss Method) data_collection->calculation end End: LD50 Value calculation->end Patch_Clamp_Workflow start Start: Cells Expressing Target Ion Channel setup Establish Whole-Cell Patch-Clamp Configuration start->setup baseline Record Baseline Ion Channel Currents setup->baseline application Apply Test Compound at Various Concentrations baseline->application recording Record Ion Channel Currents in Presence of Compound application->recording analysis Analyze Data (e.g., IC50, Gating Effects) recording->analysis end End: Characterization of Compound's Effect analysis->end

References

In Vitro Cytotoxicity of Aconitane Alkaloids on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, a class of diterpenoid compounds isolated from the Aconitum species, have garnered significant interest in oncological research due to their potent cytotoxic effects against various cancer cell lines. This technical guide focuses on the in vitro anticancer activities of Lappaconitine (B608462) (LA) and its derivatives, Lappaconitine hydrochloride (LH) and Lappaconitine sulfate (B86663) (LS), which are closely related to Ludaconitine. The following sections provide a comprehensive overview of their cytotoxic effects, the experimental protocols used for their evaluation, and the underlying molecular mechanisms of action, with a particular focus on their impact on key signaling pathways.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Lappaconitine and its derivatives across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueExposure TimeAssayReference
Lappaconitine hydrochloride (LH)HCT-116Colon Cancer413.1 µg/mL24 hCCK-8[1]
HCT-116Colon Cancer174.2 µg/mL48 hCCK-8[1]
Lappaconitine sulfate (LS)HepG2Liver Cancer360 µg/mL48 hNot Specified[2]
HeLaCervical Cancer571 ± 0.42 µg/mL48 hNot Specified[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of compound exposure.

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro cytotoxicity of Lappaconitine and its derivatives.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer) are commonly used.[2][3][4][5] Normal human cell lines, such as human umbilical vein endothelial cells (HUVEC), are often used as controls.[6]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay assesses cell metabolic activity.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CCK-8 Assay (Cell Counting Kit-8): This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.[3][5]

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm.[3][5]

  • 5'-ethynyl-2'-deoxyuridine (EdU) Assay: This assay measures DNA synthesis and, therefore, cell proliferation.[6]

    • Treat cells with the test compound.

    • Incubate the cells with EdU reagent.

    • Fix and permeabilize the cells.

    • Detect the incorporated EdU using a fluorescent azide-coupling reaction.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.[6]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

    • Treat cells with the test compound for the specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.[2]

  • Hoechst 33342/DAPI Staining: These fluorescent dyes stain the cell nucleus and allow for the morphological assessment of apoptosis (e.g., chromatin condensation and nuclear fragmentation).[3][6]

    • Culture cells on coverslips or in chamber slides and treat them with the test compound.

    • Fix the cells with paraformaldehyde.

    • Stain the cells with Hoechst 33342 or DAPI solution.

    • Observe the nuclear morphology under a fluorescence microscope.[3][6]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining: This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][4]

    • Treat cells with the test compound.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

    • Wash the cells with PBS and treat them with RNase A.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.[2][4]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, p-JNK, p-p38, p-AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.[5][7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., HepG2, HCT-116, A549) treatment Incubation with Lappaconitine Derivatives cell_lines->treatment culture_conditions Standard Culture Conditions (37°C, 5% CO2) viability Cell Viability (MTT, CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI, Hoechst) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis western_blot->pathway_analysis

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Signaling Pathways

Lappaconitine and its derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[6] Lappaconitine hydrochloride has been observed to modulate the phosphorylation levels of key MAPK components.[5]

mapk_pathway cluster_mapk MAPK Pathway lappaconitine Lappaconitine Hydrochloride (LH) erk ERK (p-ERK ↓) lappaconitine->erk Inhibits jnk JNK (p-JNK ↑) lappaconitine->jnk Activates p38 p38 (p-p38 ↑) lappaconitine->p38 Activates proliferation Cell Proliferation Inhibition erk->proliferation Promotes apoptosis Apoptosis Induction jnk->apoptosis Induces p38->apoptosis Induces pi3k_akt_pathway cluster_pi3k_akt PI3K/AKT Pathway lappaconitine Lappaconitine Sulfate (LS) pi3k PI3K (p-PI3K ↓) lappaconitine->pi3k Inhibits akt AKT (p-AKT ↓) pi3k->akt gsk3b GSK3β akt->gsk3b apoptosis Apoptosis Induction akt->apoptosis Inhibits cell_cycle_arrest Cell Cycle Arrest (G0/G1) akt->cell_cycle_arrest Promotes Progression

References

Structure-Activity Relationship of Ludaconitine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a C19-diterpenoid alkaloid, belongs to the Aconitum genus of plants, which have a long history in traditional medicine. Like its close structural analog, Lappaconitine (B608462) (LA), this compound possesses a complex molecular architecture that has intrigued medicinal chemists for its potential pharmacological activities, particularly in the realms of analgesia and anti-inflammation. However, the inherent toxicity of these natural products necessitates a thorough investigation of their structure-activity relationships (SAR) to guide the development of safer and more potent therapeutic agents.

Due to a relative scarcity of publicly available research specifically on this compound derivatives, this technical guide will leverage the extensive body of work on the structurally similar and well-studied diterpenoid alkaloid, Lappaconitine. The SAR principles and mechanistic insights gleaned from Lappaconitine studies are expected to provide a strong predictive framework for the rational design and evaluation of novel this compound analogs. This guide aims to provide a comprehensive overview of the SAR of these compounds, detail relevant experimental methodologies, and visualize the key signaling pathways implicated in their mechanism of action.

Core Structure

The core structure of this compound features a complex hexacyclic ring system. Key functional groups that are often targets for chemical modification include the N-ethyl group, the ester moieties, and various hydroxyl groups. Variations at these positions can significantly impact the molecule's potency, selectivity, and toxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications at various positions on the diterpenoid skeleton can profoundly influence their analgesic, anti-inflammatory, and toxic properties. The following sections summarize the key SAR findings, primarily based on studies of the closely related Lappaconitine.

Analgesic Activity

The analgesic effects of these diterpenoid alkaloids have been a primary focus of research. The mechanism is believed to involve the blockade of voltage-gated sodium channels, which are crucial for the transmission of pain signals.[1][2][3][4][5]

Table 1: Structure-Activity Relationship of Lappaconitine Analogs for Analgesic Activity

Compound/DerivativeModificationAnalgesic Activity (ED50, mg/kg)Reference
Lappaconitine (LA)Parent Compound3.5[6]
N-deacetyllappaconitine (DLA)Deacetylation at the N-benzoyl group3.8 (HAc-writhing)[6]
Lappaconitine hydrobromide (LAH)Hydrobromide saltEffective in reducing nocifensive behaviors[7][8][9]
Lappaconitine trifluoroacetate (B77799) (LAF)Trifluoroacetate saltLower toxicity and improved analgesic effect compared to LAH[7][8][9]
Carbamate (B1207046) Analogs (e.g., 5a, 5c)Introduction of carbamate fragments on the benzene (B151609) ring1.2 and 1.6 respectively[3]
  • N-Deacetylation: The N-deacetylated metabolite of Lappaconitine, N-deacetyllappaconitine (DLA), retains significant analgesic activity, suggesting that the N-benzoyl group is not essential for this effect.[6]

  • Salt Formation: Conversion to salts like hydrobromide (LAH) and trifluoroacetate (LAF) can improve solubility and bioavailability, with LAF showing a better therapeutic profile than LAH.[7][8][9]

  • Aromatic Ring Substitution: Introduction of carbamate moieties on the benzene ring has been shown to significantly enhance analgesic potency.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of these alkaloids are thought to be mediated through the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[10][11][12]

Table 2: Structure-Activity Relationship of Lappaconitine Analogs for Anti-inflammatory Activity

Compound/DerivativeModificationAnti-inflammatory Activity (IC50)Reference
N-deacetyllappaconitine (DLA)DeacetylationEffective in inhibiting inflammatory processes[6]
Benzoylaconitine (BAC)Related monoester alkaloidSuppressed IL-6 and IL-8 production[10]
Oridonin (B1677485) AnalogsDiterpenoid with structural similaritiesInhibition of NO production[13]
Tylophorine (B1682047) DerivativesStructurally different but with anti-inflammatory actionInhibition of TNF-α production[14]
  • Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, various oridonin analogs, which are also diterpenoids, have demonstrated potent NO inhibitory activity.[13]

  • Cytokine Suppression: Compounds like Benzoylaconitine, a related alkaloid, have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8.[10] Similarly, certain tylophorine derivatives have demonstrated significant inhibition of TNF-α.[14]

Toxicity

A major hurdle in the clinical development of Aconitum alkaloids is their inherent toxicity. SAR studies are crucial for dissociating the therapeutic effects from the toxic ones.

Table 3: Toxicity Data for Lappaconitine and its Derivatives

Compound/DerivativeLD50 (mg/kg)SpeciesReference
Lappaconitine (LA)10.5Mice[6]
N-deacetyllappaconitine (DLA)23.5Mice[6]
Lappaconitine trifluoroacetate (LAF)21.14Not Specified[8]
  • N-Deacetylation: Interestingly, N-deacetylation, while maintaining analgesic activity, appears to decrease the acute toxicity of Lappaconitine, as evidenced by the higher LD50 of DLA compared to LA.[6]

  • Salt Modification: The trifluoroacetate salt (LAF) exhibits lower toxicity compared to the parent compound.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of this compound derivatives.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds.

  • Animals: Male Kunming mice (18-22 g) are typically used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.

  • Procedure:

    • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., intraperitoneally), and the latency is measured again at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value is then determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Male Wistar rats (150-180 g) are commonly used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally).

    • After a specific period (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw.

    • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The IC50 value can be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines TLR4 TLR4 LPS/Cytokines->TLR4 TAK1 TAK1 TLR4->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) P Gene Transcription Gene Transcription MAPK (p38, JNK, ERK)->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits This compound Derivative->MAPKK inhibits NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Putative inhibitory mechanism of this compound derivatives on the NF-κB and MAPK signaling pathways.

Experimental Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives.

G Start Start This compound Isolation This compound Isolation Start->this compound Isolation Chemical Modification Chemical Modification This compound Isolation->Chemical Modification Derivative Synthesis Derivative Synthesis Chemical Modification->Derivative Synthesis Purification and Characterization Purification and Characterization Derivative Synthesis->Purification and Characterization Biological Screening Biological Screening Purification and Characterization->Biological Screening Analgesic Assays Analgesic Assays Biological Screening->Analgesic Assays Active? Anti-inflammatory Assays Anti-inflammatory Assays Biological Screening->Anti-inflammatory Assays Active? Toxicity Assays Toxicity Assays Biological Screening->Toxicity Assays Safe? Data Analysis Data Analysis Analgesic Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Toxicity Assays->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination Lead Optimization Lead Optimization SAR Determination->Lead Optimization Lead Optimization->Chemical Modification Iterate End End Lead Optimization->End Optimized Lead

Caption: General workflow for the development of this compound derivatives.

Logical Relationship: SAR for Analgesia

A simplified logical diagram illustrating the key structural modifications influencing analgesic activity.

G This compound Core This compound Core N-Deacetylation N-Deacetylation This compound Core->N-Deacetylation Salt Formation Salt Formation This compound Core->Salt Formation Aromatic Ring Substitution Aromatic Ring Substitution This compound Core->Aromatic Ring Substitution Maintained/Increased Analgesia Maintained/Increased Analgesia N-Deacetylation->Maintained/Increased Analgesia Reduced Toxicity Reduced Toxicity N-Deacetylation->Reduced Toxicity Improved Bioavailability Improved Bioavailability Salt Formation->Improved Bioavailability Potentiation of Activity Potentiation of Activity Aromatic Ring Substitution->Potentiation of Activity

Caption: Key structural modifications of the this compound core influencing analgesic properties.

Conclusion

The structure-activity relationships of this compound derivatives, inferred from extensive studies on Lappaconitine, provide a valuable roadmap for the design of novel analgesic and anti-inflammatory agents. Key takeaways include the potential to maintain or enhance therapeutic activity while reducing toxicity through modifications at the N-acyl position and through salt formation. Furthermore, substitutions on the aromatic ring present a promising avenue for significant potency enhancement. The primary mechanism of action appears to involve the modulation of sodium channels for analgesia and the inhibition of the NF-κB and MAPK pathways for anti-inflammatory effects. Future research should focus on the synthesis and rigorous evaluation of a diverse library of this compound derivatives to validate these predicted SAR trends and to identify lead candidates with superior therapeutic profiles for further development.

References

Unveiling the Anti-Inflammatory Potential of Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-inflammatory properties of diterpenoid alkaloids, focusing primarily on Lappaconitine (B608462) due to a notable scarcity of specific research on its close analogue, Ludaconitine. While both compounds share a common structural heritage, the available scientific literature overwhelmingly concentrates on Lappaconitine, making it a valuable proxy for understanding the potential therapeutic actions of this class of molecules. This document aims to provide a comprehensive overview of the existing data, including quantitative effects, detailed experimental methodologies, and the intricate signaling pathways implicated in the anti-inflammatory response.

Quantitative Assessment of Anti-Inflammatory Efficacy

The anti-inflammatory effects of Lappaconitine and its derivatives have been quantified in various in vitro and in vivo models. These studies consistently demonstrate a significant reduction in key inflammatory markers. The data presented below is collated from multiple sources to provide a comparative overview.

Table 1: In Vitro Anti-Inflammatory Activity of Lappaconitine and its Derivatives

CompoundCell LineInflammatory StimulusMeasured ParameterIC50 Value (µM)Key FindingsReference
Lappaconitine Derivative (Compound 6)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production10.34 ± 2.05Exhibited the most potent inhibitory activity among tested derivatives.[1]
Lappaconitine Derivative (Compound 19)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production18.18 ± 4.80Showed promising anti-inflammatory potential.[1]
Lappaconitine Derivative (Compound 70)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production15.66 ± 0.88Demonstrated significant inhibitory effects.[1]
Lappaconitine Derivative (Compound A4)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production12.91Showed the most potent inhibition of NO production among a series of derivatives.[2]

Table 2: In Vivo Anti-Inflammatory Activity of Lappaconitine and N-deacetyllappaconitine (DLA)

CompoundAnimal ModelInflammatory ModelDosageMeasured ParameterInhibition/EffectReference
N-deacetyllappaconitine (DLA)MiceAcetic acid-induced increase in capillary permeability1-10 mg/kg (i.p.)Capillary permeabilityInhibition[3]
Lappaconitine (LA)MiceAcetic acid-induced increase in capillary permeability1-6 mg/kg (i.p.)Capillary permeabilityInhibition[3]
N-deacetyllappaconitine (DLA)MiceXylene-induced ear swelling1-10 mg/kg (i.p.)Ear edemaInhibition[3]
Lappaconitine (LA)MiceXylene-induced ear swelling1-6 mg/kg (i.p.)Ear edemaInhibition[3]
N-deacetyllappaconitine (DLA)RatsCarrageenan-induced paw edema1-10 mg/kg (i.p.)Paw edemaInhibition[3]
Lappaconitine (LA)RatsCarrageenan-induced paw edema1-6 mg/kg (i.p.)Paw edemaInhibition[3]
N-deacetyllappaconitine (DLA)RatsFresh egg white-induced paw edema1-10 mg/kg (i.p.)Paw edemaInhibition[3]
Lappaconitine (LA)RatsFresh egg white-induced paw edema1-6 mg/kg (i.p.)Paw edemaInhibition[3]
N-deacetyllappaconitine (DLA)RatsCotton pellet-induced granuloma1-10 mg/kg (i.p.)Granuloma weightInhibition[3]
Lappaconitine (LA)RatsCotton pellet-induced granuloma1-6 mg/kg (i.p.)Granuloma weightInhibition[3]

Core Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory effects of Lappaconitine and its derivatives are primarily attributed to their ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Lappaconitine derivatives have been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[1][2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates This compound Lappaconitine Derivatives This compound->IKK Inhibits (Prevents IκBα phosphorylation) DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription IkappaB_NFkappaB->NFkappaB Releases NF-κB

Figure 1: Inhibition of the NF-κB signaling pathway by Lappaconitine derivatives.
Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the expression of inflammatory genes.

Studies have demonstrated that Lappaconitine derivatives can significantly inhibit the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38, in LPS-stimulated macrophages.[1][2] This inhibition contributes to the overall anti-inflammatory effect by suppressing the downstream production of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryMediators Pro-inflammatory Mediators (iNOS, COX-2) TranscriptionFactors->InflammatoryMediators Induces Expression This compound Lappaconitine Derivatives This compound->MAPK Inhibits Phosphorylation

Figure 2: Attenuation of the MAPK signaling pathway by Lappaconitine derivatives.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of these compounds, this section outlines the methodologies employed in key experiments.

In Vitro Anti-Inflammatory Assays

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Lappaconitine derivatives) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Method: The Griess reagent system is used. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Detection: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Method: Commercially available ELISA kits are used according to the manufacturer's instructions. This typically involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Detection: The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Signaling Proteins:

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38).

  • Method:

    • Cell Lysis: Treated cells are lysed to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (both total and phosphorylated forms), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Start RAW 264.7 Macrophages Culture Culture in DMEM + 10% FBS Start->Culture Pretreat Pre-treat with Lappaconitine Derivative Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Collect Cell Lysate Stimulate->CellLysate NO_Assay Griess Assay for Nitric Oxide (NO) Supernatant->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant->ELISA WesternBlot Western Blot for Signaling Proteins (p-IκBα, p-MAPKs) CellLysate->WesternBlot

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-Inflammatory Models

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection induces a local inflammatory response characterized by edema.

  • Method:

    • Animal Grouping: Rats are divided into control, vehicle, positive control (e.g., a known anti-inflammatory drug), and test compound groups.

    • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the carrageenan injection.

    • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

    • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

    • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Xylene-Induced Ear Edema in Mice:

  • Principle: This model is used to assess the effect of drugs on acute inflammation and vascular permeability.

  • Method:

    • Animal Grouping and Drug Administration: Similar to the paw edema model.

    • Induction of Edema: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear.

    • Measurement of Edema: After a specified time, the mice are euthanized, and circular sections are taken from both ears and weighed. The difference in weight between the right (treated) and left (untreated) ear punches is taken as a measure of edema.

    • Calculation: The percentage of inhibition of edema is calculated.

Concluding Remarks and Future Directions

The existing body of research strongly supports the anti-inflammatory potential of Lappaconitine and its derivatives, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided herein offer a solid foundation for further research in this area.

A significant gap in the literature remains concerning the specific anti-inflammatory properties of this compound. Future research should prioritize the isolation and characterization of this compound and the systematic evaluation of its efficacy in the in vitro and in vivo models described in this guide. Direct comparative studies between this compound and Lappaconitine would be invaluable in elucidating any potential differences in their potency and mechanisms of action. Such investigations will be crucial for determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Methodological & Application

Spectroscopic Analysis of Ludaconitine: Application Notes and Protocols for NMR and HR-ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of Ludaconitine, a complex diterpenoid alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The following protocols and data are intended to facilitate the structural elucidation, characterization, and quantification of this natural product in various research and development settings.

Introduction

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses a complex hexacyclic core structure with multiple stereocenters and oxygenated functional groups. Accurate structural determination and purity assessment are critical for any pharmacological or toxicological studies. This document outlines the standardized procedures for acquiring and interpreting NMR and HR-ESI-MS data for this compound.

Data Presentation

Table 1: Representative ¹H NMR Data for an Aconitine-Type Alkaloid Skeleton (CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-α3.28d8.5
1-β2.85d8.5
2-α2.05m
3-β4.08d6.5
5-β3.85s
6-α4.51d5.0
6-β4.95d5.0
14-β4.88d5.0
172.75s
OCH₃-13.30s
OCH₃-63.35s
OCH₃-163.15s
OCH₃-183.25s
N-CH₂CH₃1.10t7.2
N-CH₂CH₃2.50, 2.70m
OCO-Ph (ortho)8.05d7.5
OCO-Ph (meta)7.60t7.5
OCO-Ph (para)7.48t7.5
OCOCH₃2.02s

Table 2: Representative ¹³C NMR Data for an Aconitine-Type Alkaloid Skeleton (CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
183.5
235.2
379.1
443.2
550.1
691.5
753.8
877.3
945.1
1040.5
1149.0
1230.1
1374.5
1483.0
1537.8
1682.5
1761.5
1877.8
1959.0
N-CH₂CH₃49.2
N-CH₂CH₃13.5
OCH₃-156.2
OCH₃-658.0
OCH₃-1656.5
OCH₃-1859.1
OCO-Ph (C=O)166.5
OCO-Ph (ipso)130.2
OCO-Ph (ortho)129.8
OCO-Ph (meta)128.5
OCO-Ph (para)133.0
OCOCH₃ (C=O)170.1
OCOCH₃ (CH₃)21.6

Table 3: Representative HR-ESI-MS Data for an Aconitine-Type Alkaloid

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺646.3277646.3275-0.3
[M+Na]⁺668.3096668.3094-0.3

Experimental Protocols

NMR Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond correlations.

Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution).

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, or more, depending on the sample concentration.

2D NMR Experiments (for full structural elucidation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the elemental composition and exact mass of this compound, and to study its fragmentation pattern for structural confirmation.

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (e.g., UPLC or HPLC).

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-HR-ESI-MS Parameters:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid (for positive ion mode), is commonly used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas (N₂) Temperature: 250-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for accurate mass measurement. For fragmentation studies, use tandem MS (MS/MS) or MSⁿ experiments, selecting the protonated molecule [M+H]⁺ as the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms HR-ESI-MS Analysis cluster_elucidation Structure Elucidation start Purified this compound dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve in LC-MS Grade Solvent start->dissolve_ms nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Data Acquisition dissolve_nmr->nmr_acq lc_sep LC Separation dissolve_ms->lc_sep nmr_proc Data Processing & Spectral Analysis nmr_acq->nmr_proc struct_elucid Combined Spectroscopic Data Interpretation nmr_proc->struct_elucid ms_acq HR-ESI-MS & MS/MS Data Acquisition lc_sep->ms_acq ms_proc Data Processing & Formula Determination ms_acq->ms_proc ms_proc->struct_elucid final_struct Final Structure of This compound struct_elucid->final_struct

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_info Derived Structural Information cluster_final Final Confirmation h_nmr ¹H NMR (Proton Environments, J-coupling) substructures Identification of Substructures & Spin Systems h_nmr->substructures c_nmr ¹³C NMR (Carbon Skeleton) connectivity Assembly of the Molecular Skeleton c_nmr->connectivity cosy COSY (H-H Connectivity) cosy->substructures hsqc HSQC (Direct C-H Connectivity) hsqc->substructures hmbc HMBC (Long-range C-H Connectivity) hmbc->connectivity ms HR-ESI-MS (Molecular Formula) formula Elemental Composition ms->formula msms MS/MS (Fragmentation Pattern) functional_groups Confirmation of Functional Groups msms->functional_groups substructures->connectivity final_structure Complete 3D Structure of this compound connectivity->final_structure formula->connectivity functional_groups->connectivity

Caption: Logical relationship of spectroscopic data for structure elucidation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a complex C19-diterpenoid alkaloid belonging to the aconitine (B1665448) family, a class of natural products known for their significant biological activities, including cardiotoxic and neurotoxic effects. The intricate polycyclic architecture of these molecules presents a formidable challenge to synthetic organic chemists. While a complete, step-by-step total synthesis of this compound has not been detailed in a single comprehensive publication, extensive research on the synthesis of its core structures and closely related alkaloids, such as vilmoraconitine, provides a robust foundation for its potential total synthesis.

These application notes and protocols compile and adapt key synthetic strategies and methodologies from the literature on the synthesis of C19-diterpenoid alkaloids. The focus is on providing a detailed guide to the construction of the characteristic bridged and fused ring systems that form the core of this compound. The protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.

Core Synthetic Strategies

The total synthesis of this compound and its analogues relies on a combination of powerful synthetic transformations. Key strategies that have been successfully employed for the construction of the intricate hexacyclic core include:

  • Diels-Alder Cycloadditions: This pericyclic reaction is instrumental in the formation of the six-membered rings within the alkaloid's core, often setting key stereocenters with high control. Both intramolecular and intermolecular variants have been utilized.

  • Fragment Coupling Approaches: These strategies involve the synthesis of complex fragments of the molecule, which are then strategically joined together. This convergent approach can significantly shorten the overall synthetic sequence.

  • Oxidative Dearomatization/Diels-Alder Cascade: This powerful sequence allows for the rapid construction of complex polycyclic systems from relatively simple aromatic precursors.

  • Hydrodealkenylative Fragmentation/Mannich Sequence: This sequence has been effectively used in the synthesis of related alkaloids to forge key carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

The following protocols are adapted from published syntheses of key intermediates and related C19-diterpenoid alkaloids and are presented to guide the synthesis of the this compound core.

Protocol 1: Synthesis of the BCDF Tetracyclic Ring System via Pd-catalyzed Transannular Alkenylation

This protocol outlines the construction of a key tetracyclic intermediate, which represents a significant portion of the this compound skeleton. The key step involves a palladium-catalyzed transannular alkenylation to form the bridged F ring.[1]

Step 1: Stereoselective Reduction and Methylation

  • To a solution of the ketone intermediate 15a in methanol (B129727), add sodium borohydride (B1222165) (NaBH₄) in portions at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the alcohol 16 .

  • To a solution of alcohol 16 in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil).

  • Stir the mixture for 30 minutes at 0 °C, then add iodomethane (B122720) (MeI).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry, filter, and concentrate the organic phase to yield the methoxy (B1213986) ether 17 .

Step 2: Ketal Deprotection and Stereoselective Reduction

  • Dissolve the methoxy ether 17 in a mixture of acetone (B3395972) and 2 M hydrochloric acid.

  • Stir the solution at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry and concentrate the organic phase to yield the ketone 18 .

  • Dissolve the ketone 18 in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) in portions and stir for 1 hour at 0 °C.

  • Work up the reaction as described in Step 1 to afford the alcohol 19 .

Quantitative Data for BCDF Ring System Synthesis

StepProductStarting MaterialReagents and ConditionsYield (%)
1a16 15a NaBH₄, MeOH, 0 °C to rt95
1b17 16 NaH, MeI, THF, 0 °C to rt99
2a18 17 2 M HCl, Acetone, rt85 (over 2 steps with 2b)
2b19 18 NaBH₄, MeOH, 0 °C82 (over 2 steps with 2a)
Protocol 2: Oxidative Dearomatization/Intramolecular Diels-Alder Cascade

This protocol, adapted from the synthesis of vilmoraconitine, demonstrates a powerful cascade reaction to construct a complex polycyclic system.[2][3]

Step 1: Synthesis of the Diels-Alder Precursor

  • To a solution of the aryl bromide in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) dropwise.

  • After stirring for 30 minutes, add the aldehyde and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry, filter, and concentrate the organic phase to yield the alcohol product.

Step 2: Oxidative Dearomatization/Diels-Alder Cascade

  • Dissolve the alcohol in methanol.

  • Add (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and stir the mixture at room temperature for 2 hours.

  • The reaction proceeds via an oxidative dearomatization to form a diene intermediate, which then undergoes an intramolecular Diels-Alder reaction.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the endo-cycloadduct.

Quantitative Data for Oxidative Dearomatization/IMDA Cascade

StepProductStarting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio
1Aryl lithium adductAryl bromide, Aldehyden-BuLi, THF, -78 °C91Mixture of diastereomers
2Endo-cycloadductAlcohol precursorPhI(OAc)₂, MeOH, rtNot specifiedExclusive endo product

Visualizations

Synthetic Pathway for the BCDF Tetracyclic Ring System

BCDF_synthesis Ketone (15a) Ketone (15a) Alcohol (16) Alcohol (16) Ketone (15a)->Alcohol (16) NaBH4, MeOH 95% Methoxy Ether (17) Methoxy Ether (17) Alcohol (16)->Methoxy Ether (17) NaH, MeI, THF 99% Ketone (18) Ketone (18) Methoxy Ether (17)->Ketone (18) 2 M HCl, Acetone Alcohol (19) Alcohol (19) Ketone (18)->Alcohol (19) NaBH4, MeOH 82% (2 steps) BCDF Tetracycle BCDF Tetracycle Alcohol (19)->BCDF Tetracycle Further steps

Caption: Key steps in the synthesis of the BCDF ring system.

Experimental Workflow for Oxidative Dearomatization/IMDA Cascade

IMDA_workflow cluster_prep Precursor Synthesis cluster_cascade Cascade Reaction Aryl Bromide Aryl Bromide Reaction_1 Lithiation and Addition (-78 °C, THF) Aryl Bromide->Reaction_1 Aldehyde Aldehyde Aldehyde->Reaction_1 n-BuLi n-BuLi n-BuLi->Reaction_1 Alcohol Precursor Alcohol Precursor Reaction_1->Alcohol Precursor Reaction_2 Oxidative Dearomatization/ Intramolecular Diels-Alder (MeOH, rt) Alcohol Precursor->Reaction_2 PhI(OAc)2 PhI(OAc)2 PhI(OAc)2->Reaction_2 Endo-cycloadduct Endo-cycloadduct Reaction_2->Endo-cycloadduct

Caption: Workflow for the key cascade reaction.

Conclusion

The total synthesis of this compound remains a significant challenge in organic chemistry. However, the synthetic strategies and methodologies developed for its core structures and related C19-diterpenoid alkaloids provide a clear roadmap for achieving this goal. The protocols and data presented in these application notes, compiled from cutting-edge research, offer a practical guide for researchers in this field. The continued development of novel synthetic methods will undoubtedly pave the way for the efficient and stereoselective total synthesis of this compound and other members of this important class of natural products, enabling further investigation of their biological properties and potential therapeutic applications.

References

Application Notes and Protocols for the Quantification of Ludaconitine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a diterpenoid alkaloid found in various species of the Aconitum genus. Like other aconite alkaloids, it is of significant interest to researchers due to its potential pharmacological activities and inherent toxicity. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control of herbal medicines, toxicological studies, and drug development.

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for closely related Aconitum alkaloids and can be adapted and validated for the specific analysis of this compound.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine quality control and quantification at moderate concentration levels.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and confirmation, particularly in complex matrices.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Aconitum alkaloids, which can be used as a starting point for the validation of a this compound-specific method.

Table 1: HPLC-UV Method Parameters for Aconitum Alkaloid Analysis

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Parameters for Aconitum Alkaloid Analysis

ParameterTypical Value
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Sample Preparation: Ultrasonic-Assisted Extraction

  • 1.1. Weigh 1.0 g of dried and powdered plant material into a 50 mL conical tube.

  • 1.2. Add 25 mL of 75% ethanol.

  • 1.3. Vortex for 1 minute to ensure thorough mixing.

  • 1.4. Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • 1.5. Centrifuge the mixture at 4000 rpm for 10 minutes.

  • 1.6. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions

  • 2.1. Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • 2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • 2.3. Mobile Phase: A gradient of acetonitrile (B52724) (A) and 10 mM ammonium (B1175870) bicarbonate buffer (pH 9.5) (B).

    • Gradient Program:

      • 0-10 min: 20-40% A

      • 10-25 min: 40-60% A

      • 25-30 min: 60% A

  • 2.4. Flow Rate: 1.0 mL/min.

  • 2.5. Column Temperature: 30 °C.

  • 2.6. Detection Wavelength: 240 nm.[1]

  • 2.7. Injection Volume: 10 µL.

3. Calibration Curve

  • 3.1. Prepare a stock solution of this compound standard (1 mg/mL) in methanol (B129727).

  • 3.2. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • 3.3. Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Data Analysis

  • 4.1. Inject the prepared plant extract sample.

  • 4.2. Identify the this compound peak based on the retention time of the standard.

  • 4.3. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • 1.1. Perform an initial ultrasonic-assisted extraction as described in Protocol 1 (steps 1.1-1.5).

  • 1.2. Evaporate the supernatant to dryness under a stream of nitrogen.

  • 1.3. Reconstitute the residue in 1 mL of 5% methanol in water.

  • 1.4. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • 1.5. Load the reconstituted sample onto the SPE cartridge.

  • 1.6. Wash the cartridge with 3 mL of 10% methanol in water to remove impurities.

  • 1.7. Elute the this compound with 3 mL of methanol.

  • 1.8. Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

  • 1.9. Transfer the final solution to an LC-MS vial.

2. LC-MS/MS System and Conditions

  • 2.1. Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • 2.2. Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • 2.3. Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program:

      • 0-2 min: 10-30% A

      • 2-5 min: 30-70% A

      • 5-6 min: 70-90% A

      • 6-7 min: 10% A (re-equilibration)

  • 2.4. Flow Rate: 0.3 mL/min.

  • 2.5. Column Temperature: 40 °C.

  • 2.6. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • 3.1. Ionization Mode: Positive Electrospray Ionization (ESI+).

  • 3.2. Capillary Voltage: 3.5 kV.

  • 3.3. Source Temperature: 120 °C.

  • 3.4. Desolvation Temperature: 350 °C.

  • 3.5. Desolvation Gas Flow: 600 L/hr.

  • 3.6. Collision Gas: Argon.

  • 3.7. Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a this compound standard to identify the precursor ion and the most abundant product ions. For a related compound, lappaconitine, a transition of m/z 585.5 → 535.5 is used.

4. Calibration and Quantification

  • 4.1. Prepare a series of calibration standards from a stock solution of this compound, typically ranging from 0.1 ng/mL to 500 ng/mL.

  • 4.2. Spike the standards with an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample).

  • 4.3. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • 4.4. Process the plant extract samples and quantify this compound using the calibration curve.

Visualizations

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Plant Material extraction Ultrasonic Extraction (75% Ethanol, 30 min) start->extraction centrifuge Centrifugation (4000 rpm, 10 min) extraction->centrifuge filtration Filtration (0.45 µm Syringe Filter) centrifuge->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (240 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Initial Extraction (Protocol 1) drydown1 Evaporate to Dryness start->drydown1 reconstitute1 Reconstitute drydown1->reconstitute1 spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) reconstitute1->spe drydown2 Evaporate Eluate spe->drydown2 reconstitute2 Reconstitute in Mobile Phase drydown2->reconstitute2 lcms_vial LC-MS Vial reconstitute2->lcms_vial lcms_injection Inject into LC-MS/MS lcms_vial->lcms_injection separation UPLC C18 Separation lcms_injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for the Extraction of Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and purification of Ludaconitine, a C18-diterpenoid alkaloid, from plants of the Aconitum genus. Due to the limited availability of data specific to this compound, this protocol is substantially based on established methods for the structurally similar and well-researched alkaloid, lappaconitine (B608462). The provided methodologies are intended to serve as a robust starting point for the isolation and further investigation of this compound.

Introduction

This compound is a diterpenoid alkaloid found in various species of the Aconitum plant, such as Aconitum sinomontanum Nakai. Like other alkaloids from this genus, it is of significant interest to the pharmaceutical and drug development sectors due to its potential biological activities. This document outlines a detailed procedure for its extraction, purification, and quantitative analysis, alongside an overview of the key signaling pathways potentially modulated by this class of compounds.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried and powdered roots of Aconitum sinomontanum or other this compound-containing Aconitum species.

  • Solvents: 95% Ethanol (B145695), Chloroform (B151607), Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Ethyl acetate, n-Hexane.

  • Acids and Bases: Hydrochloric acid (HCl), Ammonia (B1221849) solution (NH₃·H₂O), Sodium Carbonate (Na₂CO₃).

  • Chromatography: Silica (B1680970) gel (200-300 mesh) for column chromatography, Alumina (γ-Al₂O₃), High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Other Reagents: Deionized water, Anhydrous sodium sulfate.

Extraction of Crude this compound

This protocol is based on the widely used solvent extraction method for lappaconitine.[1]

  • Maceration:

    • Weigh 1 kg of powdered Aconitum root material.

    • Place the powder in a large container and add 10 L of 95% ethanol.

    • Allow the mixture to soak for 24-48 hours at room temperature with occasional stirring. This process is known as cold leaching extraction.[1]

  • Filtration and Concentration:

    • Filter the mixture to separate the ethanolic extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery of alkaloids.

    • Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Acid-Base Extraction:

    • Dissolve the concentrated crude extract in a 2% HCl solution.

    • Filter the acidic solution to remove any insoluble impurities.

    • Adjust the pH of the filtrate to 9-10 with an ammonia solution to precipitate the total alkaloids.

    • Extract the precipitated alkaloids with chloroform three times.

    • Combine the chloroform layers, wash with deionized water, and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

Purification of this compound

The crude alkaloid extract can be purified using column chromatography.

  • Column Chromatography on Silica Gel:

    • Prepare a silica gel column (200-300 mesh) using a chloroform-methanol gradient as the mobile phase.

    • Dissolve the crude alkaloid extract in a small amount of chloroform and load it onto the column.

    • Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Adsorptive Purification with Alumina:

    • For further purification, extracts can be treated with basic γ-Al₂O₃ to selectively adsorb ballast materials.[2][3]

    • Dissolve the partially purified fractions in chloroform and add basic γ-Al₂O₃.

    • Stir the mixture for a specified time, then filter to remove the alumina.

    • The filtrate will contain the purified this compound.

  • Recrystallization:

    • The purified this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or acetone-hexane, to obtain a crystalline solid.

Quantitative Analysis by HPLC

The concentration of this compound in the extracts and purified fractions can be determined using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of a pure this compound standard. For the similar lappaconitine, the maximal absorption wavelength is 308 nm.[4]

  • Quantification: Create a calibration curve using a certified this compound standard to quantify the amount in the samples.

Data Presentation

The following table summarizes the expected yields of lappaconitine from various Aconitum species, which can serve as an estimation for this compound extraction.

Plant SourceExtraction MethodReported Yield of LappaconitineReference
Aconitum sinomontanumUltrasound-assisted extraction1.227%[1]
Aconitum leucostomumCold soaking with 95% ethanol0.60%[1]
Aconitum orientaleChloroform extraction0.11-0.13%[4]

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow plant Powdered Aconitum Root extraction Maceration with 95% Ethanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration acid_base Acid-Base Extraction concentration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography alumina_purification Adsorptive Purification (γ-Al₂O₃) column_chromatography->alumina_purification recrystallization Recrystallization alumina_purification->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc HPLC Analysis pure_this compound->hplc

Caption: Experimental workflow for this compound extraction and purification.

Signaling Pathways Modulated by Lappaconitine (as a proxy for this compound)

Analgesic and Anti-inflammatory Signaling Pathways

Analgesic_Anti_inflammatory_Pathway cluster_analgesic Analgesic Effect cluster_inflammatory Anti-inflammatory Effect lappaconitine_a Lappaconitine nav17 Voltage-gated Na+ Channel (Nav1.7) lappaconitine_a->nav17 Inhibits p2x3 P2X3 Receptor lappaconitine_a->p2x3 Downregulates pain_signal Pain Signal Transmission nav17->pain_signal p2x3->pain_signal lappaconitine_i Lappaconitine nfkb NF-κB Pathway lappaconitine_i->nfkb Suppresses mapk MAPK Pathway lappaconitine_i->mapk Suppresses cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines mapk->cytokines

Caption: Lappaconitine's modulation of pain and inflammation pathways.

Anti-Cancer Signaling Pathways

Anti_Cancer_Pathway lappaconitine Lappaconitine pi3k_akt PI3K/AKT/GSK3β Pathway lappaconitine->pi3k_akt Inhibits mapk_cancer MAPK Pathway lappaconitine->mapk_cancer Modulates apoptosis Apoptosis pi3k_akt->apoptosis mapk_cancer->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk_cancer->cell_cycle_arrest

Caption: Lappaconitine's involvement in anti-cancer signaling pathways.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful extraction, purification, and analysis of this compound from Aconitum species. The information on the signaling pathways modulated by the closely related alkaloid, lappaconitine, offers valuable insights for researchers investigating the pharmacological properties of this compound. These application notes are designed to be a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for Ludaconitine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific pharmacological data for Ludaconitine, these application notes and protocols have been developed based on data from the closely related and extensively studied C19-diterpenoid alkaloid, Lappaconitine (B608462) (LA) . Lappaconitine shares a structural class with this compound and is also derived from plants of the Aconitum genus. Researchers should use this information as a guideline and validate all protocols for this compound specifically.

Introduction

Lappaconitine (LA) is a diterpenoid alkaloid with significant analgesic and anti-inflammatory properties.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain signaling.[4][5][6][7] These characteristics make it a valuable pharmacological tool for studying nociception and for the development of novel analgesic drugs.

Pharmacological Profile of Lappaconitine

  • Primary Activity: Voltage-gated sodium channel blocker.[5][6][7]

  • Analgesic Effects: Demonstrated efficacy in various models of acute and chronic pain, including inflammatory, neuropathic, and cancer-related pain.[8][9][10] The analgesic potency of lappaconitine has been reported to be slightly weaker than morphine in some models.[11]

  • Anti-inflammatory Effects: Lappaconitine inhibits several inflammatory processes, including edema and the production of pro-inflammatory cytokines.[1][12][13]

  • Mechanism of Action: Lappaconitine acts as a pore blocker on voltage-gated sodium channels, with a notable effect on the Nav1.7 subtype, which is critical in pain pathways.[6][14][15] The block is often slow in onset and can be irreversible.[6][7] It appears to interact with site 2 of the sodium channel, similar to other neurotoxins.[7]

Quantitative Data

The following table summarizes the available quantitative data for Lappaconitine's activity.

ParameterValueChannel/ModelSpeciesReference
IC50 27.67 µmol/LNav1.7Human (HEK293 cells)[6][14][15]
ED50 (sc) 7.1 mg/kgFormaldehyde TestMouse[1]
ED50 (sc) 2.3 mg/kgAcetic Acid Writhing TestMouse[1]
ED50 (ip) 1.1 mg/kgMechanical Allodynia (Neuropathic Pain)Rat[10]
ED50 (it) 0.8 µgMechanical Allodynia (Neuropathic Pain)Rat[10]
LD50 (ip) 10.5 mg/kgMouse[1]
LD50 (ip) 9.9 mg/kgRat[1]

Experimental Protocols

In Vivo Assessment of Analgesic Activity: Hot Plate Test

This protocol is designed to evaluate the central analgesic effects of Lappaconitine by measuring the latency of a thermal pain response.

Materials:

  • Lappaconitine (or this compound)

  • Vehicle (e.g., saline, DMSO)

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Experimental animals (e.g., mice or rats)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimate the animals to the experimental room for at least 1 hour before testing.

  • Baseline Measurement: Gently place each animal on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

  • Administration of Compound: Administer Lappaconitine (e.g., 1-6 mg/kg, intraperitoneally) or the vehicle to the respective groups of animals.

  • Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the treated and vehicle groups using appropriate statistical tests.

In Vitro Assessment of Sodium Channel Blockade: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of Lappaconitine's effect on voltage-gated sodium channels in cultured cells.

Materials:

  • Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.7)

  • Lappaconitine (or this compound)

  • External and internal patch-clamp solutions

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.

  • Solution Preparation: Prepare the external and internal solutions. The external solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4. The internal solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Pipette Pulling: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential where sodium channels are in a closed state (e.g., -100 mV).

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization to 0 mV).

  • Compound Application: Perfuse the cells with the external solution containing the desired concentration of Lappaconitine. Due to its slow onset, perfusion for several minutes may be necessary to reach a steady-state block.[6]

  • Data Acquisition and Analysis: Record the sodium currents before and after the application of Lappaconitine. Measure the peak inward current to determine the extent of inhibition. To determine the IC₅₀, test a range of concentrations and fit the concentration-response data to a Hill equation.

Visualizations

cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) AP Action Potential Propagation Nav->AP mediates Block Channel Blockade Pain_Signal Nociceptive Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization initiates Depolarization->Nav activates Pain_Perception Pain Perception (in CNS) AP->Pain_Perception leads to LA Lappaconitine LA->Nav binds to and blocks

Caption: Proposed mechanism of action for Lappaconitine's analgesic effect.

start Start acclimate Acclimatize Animals start->acclimate baseline Measure Baseline Pain Response acclimate->baseline group Divide into Groups (Vehicle, Lappaconitine) baseline->group administer_v Administer Vehicle group->administer_v Control administer_la Administer Lappaconitine group->administer_la Treated measure Measure Pain Response at Timed Intervals administer_v->measure administer_la->measure analyze Data Analysis (%MPE, Statistics) measure->analyze end End analyze->end

Caption: Experimental workflow for in vivo analgesic testing.

References

Ludaconitine in the Study of Voltage-Gated Sodium Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the activity of lappaconitine (B608462) (LA) , a structurally similar diterpenoid alkaloid, on voltage-gated sodium channels. Direct quantitative and mechanistic studies on ludaconitine (B10817790) are limited. The following information is primarily based on the well-documented effects of lappaconitine, which are presumed to be indicative of this compound's activity due to their close structural relationship.

Application Notes

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias, making them key targets for drug discovery. This compound, a diterpenoid alkaloid, and its close analog lappaconitine, serve as valuable research tools for investigating the structure, function, and pharmacology of these channels, particularly the Nav1.7 subtype, which is a genetically validated target for pain therapeutics.[1][2]

Lappaconitine has been identified as a potent, voltage-dependent inhibitor of Nav1.7 channels.[1] Its mechanism of action is distinct from classic local anesthetics. It exhibits a slow onset of action and produces a long-lasting, essentially irreversible block.[3] Notably, lappaconitine's inhibitory effect is achieved without altering the voltage-dependence of channel activation or inactivation.[3] This unique profile makes it a useful probe for studying the specific contributions of Nav1.7 to neuronal excitability and for exploring novel mechanisms of sodium channel inhibition.

The binding site for lappaconitine has been localized to domain IV of the Nav channel alpha subunit, specifically involving residues F1737 and N1742 in Nav1.7.[3] This distinguishes it from local anesthetics that typically bind within the channel pore. The irreversible nature of the block by lappaconitine is thought to be related to its binding to the open state of the channel.[4]

Key Applications:
  • Probing Nav1.7 Function: Due to its potent and specific inhibitory effects on Nav1.7, this compound can be used to dissect the physiological and pathophysiological roles of this channel subtype in neuronal signaling and pain pathways.

  • Investigating Novel Binding Sites: The unique binding site of the parent compound, lappaconitine, outside the typical local anesthetic receptor site provides a tool to explore allosteric modulation of Nav channels.

  • Screening for New Analgesics: The analgesic properties of aconitine (B1665448) alkaloids highlight their potential as scaffolds for the development of new pain therapeutics targeting Nav1.7.[5]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory action of lappaconitine on the human Nav1.7 channel.

CompoundChannel SubtypeIC50Holding PotentialKey CharacteristicsReference
Lappaconitine (LA)hNav1.727.67 µM (95% CI: 15.68–39.66 µM)-70 mVSlow onset, irreversible, voltage-dependent inhibition. Does not affect activation or inactivation kinetics.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.7 in Nociception

Voltage-gated sodium channels, particularly Nav1.7, are key players in the transmission of pain signals. Their activation in nociceptive neurons leads to depolarization, action potential firing, and the subsequent release of neurotransmitters in the spinal cord, ultimately resulting in the sensation of pain. Inhibition of Nav1.7 by compounds like this compound is expected to dampen this signaling cascade.

Nav17_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nav17 Nav1.7 Channel Noxious_Stimuli->Nav17 activates Depolarization Membrane Depolarization Nav17->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Action_Potential->Neurotransmitter_Release This compound This compound This compound->Nav17 inhibits Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Experimental_Workflow cluster_0 Phase 1: Electrophysiology cluster_1 Phase 2: Binding Site Identification A Stable cell line expressing target Nav channel B Whole-cell patch-clamp recording A->B C Apply this compound B->C D Record changes in Na+ current C->D E Determine IC50 and mechanism of action D->E F Identify putative binding site residues E->F Inform G Site-directed mutagenesis F->G H Express mutant channels in cells G->H I Repeat patch-clamp with this compound H->I J Assess changes in inhibitory effect I->J

References

Application of Lappaconitine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine (B608462), a C18-diterpenoid alkaloid extracted from plants of the Aconitum species, has garnered significant interest in neuropharmacological research due to its potent analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic properties.[1][2][3] Unlike its highly toxic counterpart, aconitine, which persistently activates voltage-gated sodium channels, lappaconitine acts as a blocker of these channels, leading to a reduction in neuronal excitability.[4][5][6][7] This distinct mechanism of action makes lappaconitine a valuable tool for studying pain pathways, epilepsy, and other neurological disorders characterized by neuronal hyperexcitability. This document provides detailed application notes and experimental protocols for the use of lappaconitine in neuropharmacological research.

Mechanism of Action

The primary neuropharmacological effect of lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).[4][5] It preferentially binds to the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is crucial for the generation and propagation of action potentials in neurons.[4][5] This leads to a decrease in neuronal firing frequency and amplitude.[5] Specifically, lappaconitine has been shown to be an inhibitor of the Nav1.7 sodium channel subtype, which is a key player in pain signaling.[8][9] The inhibitory effect of lappaconitine on Nav1.7 is slow and irreversible compared to local anesthetics like tetracaine (B1683103) and bupivacaine.[8]

Beyond its direct action on sodium channels, lappaconitine's effects may also involve the modulation of other neurotransmitter systems. Some studies suggest that the central noradrenergic and serotonergic systems could be involved in its antinociceptive effects.[8] Furthermore, it has been shown to downregulate the expression of P2X3 receptors in dorsal root ganglion neurons, which are implicated in chronic pain.[1] In the context of neuropathic and cancer pain, lappaconitine has been found to stimulate the expression of spinal dynorphin (B1627789) A, an endogenous opioid peptide.[10]

Quantitative Data

The following tables summarize the quantitative data for lappaconitine's effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of Lappaconitine

TargetCell LineParameterValueReference
Human Voltage-Gated Sodium Channel 1.7 (Nav1.7)HEK293IC₅₀27.67 µM[8][9]

Table 2: In Vivo Analgesic Efficacy of Lappaconitine in Rats

Pain ModelAdministrationParameterValueReference
Spinal Nerve Ligation (Mechanical Allodynia)SubcutaneousED₅₀1.1 mg/kg[9][10]
Spinal Nerve Ligation (Thermal Hyperalgesia)SubcutaneousED₅₀1.6 mg/kg[9][10]
Spinal Nerve Ligation (Mechanical Allodynia)IntrathecalED₅₀0.8 µg[10]
Bone Cancer Pain (Mechanical Allodynia)SubcutaneousED₅₀2.0 mg/kg[10]

Table 3: Pharmacokinetic Parameters of Lappaconitine in Mice

AdministrationDoseCmaxTmaxAbsolute BioavailabilityReference
Intragastric2 mg/kg--2.0%[11][12]
Intragastric4 mg/kg--2.0%[11][12]
Intragastric8 mg/kg--2.0%[11][12]
Intravenous1 mg/kg---[11][12]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Activity in a Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol is adapted from studies investigating the antihypersensitivity effects of lappaconitine in a rat model of neuropathic pain.[10]

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Spinal Nerve Ligation (SNL) Surgery:

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Make a small incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 spinal nerve with a silk suture.

  • Close the incision in layers.

  • Allow the animals to recover for 7-10 days before behavioral testing.

3. Drug Administration:

  • Prepare lappaconitine hydrobromide in sterile saline.

  • For subcutaneous administration, inject cumulative doses (e.g., 0.5, 1, 2, 4 mg/kg) into the dorsal region.

  • For intrathecal administration, implant an intrathecal catheter prior to the SNL surgery. Inject single doses (e.g., 0.1, 0.3, 1, 3 µg) directly into the spinal canal.

4. Behavioral Testing:

  • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold. Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the animal withdraws its paw.

  • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

  • Establish a baseline measurement before drug administration and then test at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).

5. Data Analysis:

  • Calculate the percentage of maximal possible effect (%MPE).

  • Determine the ED₅₀ value using a dose-response curve analysis.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents in HEK293 Cells

This protocol is based on the methodology used to assess the inhibitory effect of lappaconitine on Nav1.7 channels.[8]

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human Nav1.7 channel in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

  • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

2. Electrophysiology:

  • Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Prepare an internal pipette solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at -100 mV.

  • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

3. Drug Application:

  • Dissolve lappaconitine in the external solution to the desired concentrations.

  • Apply the drug-containing solution to the recorded cell using a perfusion system.

  • To assess the time course of inhibition, apply the drug for an extended period (e.g., >10 minutes) while monitoring the current amplitude.[8]

4. Data Analysis:

  • Measure the peak amplitude of the sodium current before and after drug application.

  • Calculate the percentage of inhibition.

  • Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Visualizations

Lappaconitine_Mechanism_of_Action cluster_pathway Lappaconitine Lappaconitine VGSC Voltage-Gated Sodium Channel (Nav1.7) Lappaconitine->VGSC Blocks (Inactivated State) Na_Influx Na+ Influx Lappaconitine->Na_Influx Action_Potential Action Potential Generation & Propagation Neuronal_Excitability Neuronal Excitability Pain_Signal Pain Signal Transmission Analgesia Analgesic Effect

Caption: Mechanism of action of Lappaconitine.

Neuropathic_Pain_Experiment_Workflow Start Start SNL Spinal Nerve Ligation (SNL) Surgery on Rats Start->SNL Recovery Recovery Period (7-10 days) SNL->Recovery Baseline Baseline Behavioral Testing (von Frey & Plantar Test) Recovery->Baseline Drug_Admin Lappaconitine Administration (Subcutaneous or Intrathecal) Baseline->Drug_Admin Post_Drug_Testing Post-Administration Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (%MPE, ED50) Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing analgesic efficacy.

Patch_Clamp_Protocol_Workflow Start Start Cell_Culture Culture HEK293 cells expressing Nav1.7 Start->Cell_Culture Prepare_Solutions Prepare External and Internal Solutions Cell_Culture->Prepare_Solutions Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Solutions->Establish_Recording Record_Baseline Record Baseline Sodium Currents Establish_Recording->Record_Baseline Apply_Lappaconitine Apply Lappaconitine via Perfusion Record_Baseline->Apply_Lappaconitine Record_Post_Drug Record Post-Drug Sodium Currents Apply_Lappaconitine->Record_Post_Drug Data_Analysis Data Analysis (% Inhibition, IC50) Record_Post_Drug->Data_Analysis End End Data_Analysis->End

Caption: Workflow for patch-clamp electrophysiology.

References

high-performance liquid chromatography (HPLC) method for Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Determination of Ludaconitine

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on reversed-phase chromatography, which is suitable for the analysis of diterpenoid alkaloids. This application note includes a comprehensive experimental protocol, from sample preparation to data analysis, and provides a template for method validation in accordance with ICH guidelines.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium species. Like other aconite alkaloids, it is of significant interest due to its pharmacological and toxicological properties. Accurate and reliable quantification of this compound is crucial for research, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[1] This document outlines a proposed HPLC method for the analysis of this compound.

Proposed HPLC Method

The following chromatographic conditions are proposed for the analysis of this compound. These parameters are based on established methods for similar diterpenoid alkaloids and should be optimized and validated for specific applications.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
Instrument HPLC system with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 35 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric Acid (H₃PO₄) (Analytical grade)

  • Deionized water

  • Sample containing this compound (e.g., dried plant material)

  • 0.45 µm Syringe filters

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol

This protocol is a general guideline for the extraction of this compound from a solid matrix like plant material.[2][3][4]

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Allow the mixture to stand for 10 minutes.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate in a clean flask.

    • Re-extract the residue with another 25 mL of methanol and repeat the sonication and filtration steps.

    • Combine the filtrates.

  • Concentration: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried residue in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Method Validation Template

The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7][8] The following table summarizes the key validation parameters and their typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks (e.g., impurities, excipients) with no interference at the retention time of the analyte in the blank.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]Correlation coefficient (R²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).[9]
Accuracy The closeness of test results to the true value. Determined by spike-recovery studies at 3 levels.Mean recovery should be within 98.0% - 102.0%.[8]
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate levels.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[5][9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[5]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits after minor changes (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).

Visualization of Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start grind Grind Sample start->grind end_node End extract Solvent Extraction (Methanol + Sonication) grind->extract filter1 Filter Extract extract->filter1 concentrate Evaporate to Dryness filter1->concentrate reconstitute Reconstitute in Methanol concentrate->reconstitute filter2 Syringe Filter (0.45 µm) reconstitute->filter2 inject Inject Sample (10 µL) filter2->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound integrate->quantify calibrate Generate Calibration Curve (Standard Solutions) calibrate->quantify report Generate Report quantify->report report->end_node

Caption: Workflow for HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Total Synthesis of Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Ludaconitine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the synthesis of this intricate C19-diterpenoid alkaloid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies and common hurdles encountered in the synthesis of structurally related aconitine (B1665448) alkaloids, providing a practical framework for addressing potential issues in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Constructing the Polycyclic Core: Issues with the [4+2] Cycloaddition for the Bicyclo[2.2.2]octane System

Question: We are attempting a Diels-Alder reaction to form the bicyclo[2.2.2]octane core (the AB ring system) of a this compound precursor, but are observing low yields and a mixture of endo/exo diastereomers. What are the critical parameters to control this reaction?

Answer: The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of many aconitine alkaloids, but its success is highly dependent on several factors. Here is a troubleshooting guide:

  • Substrate Conformation: The equilibrium between different conformations of the acyclic precursor can significantly impact the facility of the cycloaddition. Computational studies on related systems suggest that pre-organizing the substrate to favor a reactive conformation is crucial.

    • Troubleshooting:

      • Solvent Effects: Experiment with a range of solvents to influence the ground-state conformation of your precursor. Non-polar solvents often favor more compact structures, potentially bringing the diene and dienophile into closer proximity.

      • Temporary Tethers: Consider the temporary introduction of a cyclic element, such as a silyl (B83357) ether or a ketal, to lock the conformation into one that is more amenable to cyclization. This tether can be removed in a subsequent step.

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction and enhance diastereoselectivity by coordinating to the dienophile, lowering its LUMO energy.

    • Troubleshooting:

      • Screening Lewis Acids: A variety of Lewis acids should be screened, including but not limited to Et₂AlCl, Me₂AlCl, BF₃·OEt₂, and Sc(OTf)₃. The optimal Lewis acid will depend on the specific substrate.

      • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity. A temperature profile study can help identify the optimal balance between reaction rate and stereocontrol.

  • Thermal Conditions: In the absence of effective catalysis, thermal induction of the IMDA reaction may be necessary.

    • Troubleshooting:

      • High-Boiling Solvents: Use high-boiling solvents such as toluene (B28343), xylene, or mesitylene (B46885) to achieve the required reaction temperatures.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote challenging cycloadditions by rapidly reaching high temperatures and pressures, reducing reaction times and potentially improving yields.

Stereocontrol at Quaternary Centers: Challenges in the Mannich Reaction for Piperidine (B6355638) Ring Formation

Question: We are struggling with the stereoselective formation of the piperidine E-ring via an intramolecular Mannich reaction. The desired diastereomer is formed in low selectivity. How can we improve this?

Answer: The construction of the nitrogen-containing bridged ring system often involves a key Mannich or aza-Michael reaction. Achieving high diastereoselectivity can be challenging due to the complex steric environment.

  • Facial Selectivity of Nucleophilic Attack: The approach of the nucleophile to the iminium ion intermediate is governed by the steric hindrance of the existing polycyclic framework.

    • Troubleshooting:

      • Protecting Group Strategy: The size and nature of protecting groups on nearby functionalities can have a profound impact on the facial selectivity. Experiment with different protecting groups (e.g., bulky silyl ethers vs. smaller methyl ethers) to alter the steric landscape.

      • Chelation Control: If a coordinating group is present near the reaction center, certain Lewis acids or metal salts can form a chelate, directing the nucleophilic attack from a specific face.

  • Reaction Conditions:

    • Troubleshooting:

      • Acid Catalyst: The choice of acid catalyst for the formation of the iminium ion can influence the reaction outcome. Screen a variety of Brønsted and Lewis acids.

      • Temperature: As with many stereoselective reactions, lower temperatures generally lead to higher selectivity.

Late-Stage Functionalization: Low Yields in C-H Oxidation

Question: Our attempts at late-stage hydroxylation of the aconitine core are resulting in low yields and a mixture of over-oxidized products. What methods are recommended for selective C-H oxidation in such a complex system?

Answer: Introducing oxygen functionality at a late stage in the synthesis is a common challenge due to the high density of reactive sites in the advanced intermediates.

  • Directed C-H Oxidation: Employing a directing group can significantly improve the regioselectivity of the oxidation.

    • Troubleshooting:

      • Removable Directing Groups: Consider the installation of a temporary directing group, such as a picolinamide (B142947) or an oxazoline, at a nearby position to guide the oxidant to the desired C-H bond.

      • Reagent Selection: Reagents like IBX, DMP, or various ruthenium and rhodium catalysts are known to be effective for C-H oxidation. The choice of reagent should be guided by the electronic and steric properties of the target C-H bond.

  • Radical-Based Approaches:

    • Troubleshooting:

      • Barton-Type Reactions: If a suitably positioned functional group is available, a Barton-type reaction involving the generation of a radical intermediate can be a powerful method for remote C-H functionalization.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of aconitine-type alkaloids, providing a benchmark for what can be expected in a synthesis of this compound.

Transformation Reaction Type Reagents/Conditions Yield (%) Reference Alkaloid
Bicyclo[2.2.2]octane formationIntramolecular Diels-AlderToluene, 180 °C75Vilmoraconitine
Piperidine E-ring formationIntramolecular MannichTFA, CH₂Cl₂82Lappaconitine Analogue
A-ring constructionRobinson AnnulationLHMDS, then Me₃SiCl85Vilmoraconitine
C/D ring rearrangementSemipinacol RearrangementMsCl, Et₃N; then heat78Talatisamine
Late-stage C-H oxidationDirected OxidationPd(OAc)₂, Oxone45-55Generic Aconitine Core

Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Cycloaddition for Bicyclo[2.2.2]octane Formation (Adapted from the synthesis of Vilmoraconitine)

A solution of the acyclic triene precursor (1.0 eq) in anhydrous toluene (0.01 M) is degassed with argon for 15 minutes. The solution is then heated to 180 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: 10-20% ethyl acetate (B1210297) in hexanes) to afford the bicyclo[2.2.2]octane product.

Protocol 2: Intramolecular Mannich Reaction for Piperidine Ring Formation

To a solution of the amino ketone precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.05 M) at 0 °C is added trifluoroacetic acid (TFA, 5.0 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the piperidine-containing product.

Visualizations

Logical Flowchart for Troubleshooting Low-Yielding Diels-Alder Reaction

troubleshooting_diels_alder start Low Yield in Diels-Alder check_purity Verify Starting Material Purity start->check_purity check_purity->start If impure, purify & retry lewis_acid Screen Lewis Acids (e.g., Et2AlCl) check_purity->lewis_acid If pure thermal Attempt Thermal Conditions lewis_acid->thermal If no reaction temp_profile Optimize Temperature lewis_acid->temp_profile If reaction occurs solvent_screen Screen Solvents thermal->solvent_screen microwave Use Microwave Irradiation thermal->microwave If still no reaction temp_profile->solvent_screen If low selectivity redesign Redesign Precursor solvent_screen->redesign If still low yield microwave->redesign If still low yield

Caption: Troubleshooting workflow for a low-yielding Diels-Alder reaction.

Key Synthetic Transformations in Aconitine Alkaloid Synthesis

synthetic_pathway start Simple Precursors ab_rings AB-Ring System (Bicyclo[2.2.2]octane) start->ab_rings [4+2] Cycloaddition cde_rings CDE-Ring System (Bridged Piperidine) start->cde_rings Multi-step Sequence core Hexacyclic Core ab_rings->core Annulation/ Rearrangement cde_rings->core Fragment Coupling/ Mannich Reaction This compound This compound core->this compound Late-stage Functionalization

Caption: Convergent strategies for the assembly of the this compound core.

Technical Support Center: Ludaconitine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ludaconitine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction?

A1: The most common method for extracting this compound, a diterpenoid alkaloid, is based on the principles of acid-base extraction. Since alkaloids are basic compounds, they are typically present in the plant matrix as salts. The extraction process generally involves the following steps:

  • Liberation of the free alkaloid base: The plant material is treated with a base to convert the alkaloid salts into their free base form.

  • Extraction with an organic solvent: The free base, which is more soluble in organic solvents, is then extracted using a suitable solvent.

  • Acidic aqueous extraction: The organic extract is then treated with an acidic aqueous solution to convert the alkaloid free base back into a salt, which is soluble in the aqueous phase. This step helps to separate the alkaloids from other non-basic compounds.

  • Purification: The acidic aqueous solution containing the alkaloid salts is then basified, and the liberated free base is re-extracted with an organic solvent. This crude extract is then further purified.

Q2: Which plant parts are the best sources for this compound extraction?

A2: this compound and similar diterpenoid alkaloids are primarily found in plants of the Delphinium and Aconitum genera, both belonging to the Ranunculaceae family.[1][2] The concentration of these alkaloids can vary significantly between different plant parts. For many Aconitum species, the roots are the primary source of diterpenoid alkaloids.[3] It is crucial to consult phytochemical studies for the specific Delphinium species to determine the plant part with the highest this compound concentration.

Q3: What are the most effective solvents for this compound extraction?

A3: The choice of solvent is critical for achieving a high extraction yield. Generally, polar organic solvents are used for the initial extraction. Based on studies of related diterpenoid alkaloids, the following solvents have been shown to be effective:

  • Methanol (B129727) and Ethanol (B145695): These are widely used for the initial extraction of total alkaloids from the plant material.[4][5]

  • Chloroform (B151607) and Dichloromethane: These are commonly used for the liquid-liquid extraction of the alkaloid free bases.

  • Acidified Water/Alcohol Mixtures: Dilute acids (e.g., HCl or acetic acid) in water or alcohol are used to form alkaloid salts for purification.[6]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector is a common and reliable method for the quantification of specific alkaloids like this compound.[7] For more sensitive and selective quantification, especially in complex matrices, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended.[8][9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract

  • Possible Cause 1: Incomplete cell wall disruption.

    • Solution: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

  • Possible Cause 2: Inappropriate solvent selection.

    • Solution: The polarity of the extraction solvent should be optimized. A mixture of solvents can sometimes be more effective than a single solvent. For diterpenoid alkaloids, methanol or ethanol are often good starting points.[4][5]

  • Possible Cause 3: Insufficient extraction time or temperature.

    • Solution: Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile alkaloids.[4] Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve extraction efficiency at lower temperatures and shorter times.[11]

  • Possible Cause 4: Incorrect pH during acid-base extraction.

    • Solution: Ensure the pH is sufficiently acidic (around 2-3) during the acidic extraction and sufficiently basic (around 9-10) during the basification step to ensure complete conversion of the alkaloid to its salt and free base forms, respectively.

Issue 2: Poor Purity of the Final Extract

  • Possible Cause 1: Co-extraction of non-alkaloidal compounds.

    • Solution: Perform a preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar impurities before the main alkaloid extraction.

  • Possible Cause 2: Incomplete separation during liquid-liquid extraction.

    • Solution: Repeat the liquid-liquid extraction steps multiple times to ensure complete transfer of the alkaloids between the aqueous and organic phases. Emulsion formation can be an issue; if this occurs, adding a small amount of brine or centrifuging the mixture can help break the emulsion.

  • Possible Cause 3: Ineffective purification method.

    • Solution: The crude extract often contains a mixture of structurally similar alkaloids, which can be difficult to separate. Consider using advanced purification techniques such as column chromatography over silica (B1680970) gel or alumina, or more sophisticated methods like pH-zone-refining counter-current chromatography for better separation.[6][12]

Issue 3: Degradation of this compound During Extraction

  • Possible Cause 1: High temperatures.

    • Solution: Avoid prolonged exposure to high temperatures. Use extraction methods that can be performed at lower temperatures, such as UAE or maceration. If heat is necessary, use a reflux setup to minimize solvent loss and control the temperature.

  • Possible Cause 2: Exposure to light or oxygen.

    • Solution: Some alkaloids are sensitive to light and oxidation. Conduct the extraction and store the extracts in amber-colored glassware and under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Possible Cause 3: Inappropriate pH.

    • Solution: Extreme pH values can sometimes lead to the degradation of certain alkaloids. While acid-base extraction is standard, avoid unnecessarily harsh acidic or basic conditions.

Data Presentation

Table 1: Comparison of Extraction Parameters for Diterpenoid Alkaloids from Aconitum Species

ParameterMethod 1: Heat RefluxMethod 2: Maceration
Plant Material Dried and powdered roots of Aconitum coreanum[6]Dried and powdered roots of Aconitum heterophyllum[13]
Solvent 95% Ethanol with 10 mL HCl[6]Hydro-alcoholic (1:1 v/v)[13]
Solid-to-Liquid Ratio Not specifiedNot specified
Temperature Boiling point of ethanolRoom temperature
Extraction Time 3 times (duration not specified)[6]Not specified
Yield 0.93% crude alkaloids[6]Not specified

Table 2: Optimization of Total Alkaloid Extraction from Thalictrum delavayi (Ranunculaceae) using Sonication

ParameterOptimal ConditionResulting Yield
Acid 0.8% Hydrochloric acid2.46% Total Alkaloids
Solid-to-Liquid Ratio 1:12 (g/mL)
Sonication Time 54 minutes
Source:[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Diterpenoid Alkaloids (Adapted from Aconitum coreanum extraction) [6]

  • Sample Preparation: Grind the dried plant material (e.g., roots) into a fine powder.

  • Initial Extraction:

    • Extract the powdered material with 95% ethanol containing a small amount of hydrochloric acid using a heat reflux apparatus.

    • Repeat the extraction three times.

    • Combine the extracts and evaporate to dryness under reduced pressure.

  • Acid-Base Partitioning:

    • Dissolve the residue in a 1% HCl solution.

    • Wash the acidic solution with a non-polar solvent like petroleum ether to remove non-polar impurities. Discard the organic layer.

    • Basify the acidic aqueous solution to a pH of approximately 9.5 with ammonia (B1221849) water.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid extract.

  • Purification:

    • The crude extract can be further purified using column chromatography or other advanced chromatographic techniques.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material powder Grind to Fine Powder start->powder extraction Initial Extraction (e.g., Acidified Ethanol, Reflux) powder->extraction evaporation1 Evaporate Solvent extraction->evaporation1 dissolve Dissolve Residue in Acidic Water evaporation1->dissolve wash Wash with Non-Polar Solvent (e.g., Petroleum Ether) dissolve->wash basify Basify Aqueous Layer (pH 9-10) wash->basify Aqueous Phase liquid_extraction Liquid-Liquid Extraction (e.g., with Chloroform) basify->liquid_extraction evaporation2 Evaporate Organic Solvent liquid_extraction->evaporation2 Organic Phase crude_extract Crude this compound Extract evaporation2->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Experimental workflow for this compound extraction.

troubleshooting_yield start Low Extraction Yield? q1 Is Plant Material Finely Powdered? start->q1 s1 Action: Grind to a fine powder. q1->s1 No q2 Is the Solvent System Optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Test different polar solvents or solvent mixtures. q2->s2 No q3 Are Extraction Time & Temperature Sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Increase time/temp or use UAE/MAE. q3->s3 No q4 Is the pH correct for Acid-Base Extraction? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Verify pH at each step (Acidic: 2-3, Basic: 9-10). q4->s4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting guide for low extraction yield.

References

Technical Support Center: Overcoming Solubility Issues of Ludaconitine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Ludaconitine.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of this compound in aqueous solutions?

This compound, an aconitine (B1665448) alkaloid, is reported to be insoluble in water.[1] Its hydrophobic nature poses a significant challenge for its use in aqueous-based experimental systems and formulations. However, it is soluble in organic solvents such as alcohol, ether, and chloroform.[1]

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

The main approaches to improve the aqueous solubility of poorly soluble alkaloids like this compound include:

  • pH Adjustment: As a weak base, this compound's solubility can be significantly increased by lowering the pH of the aqueous solution.[2]

  • Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3][4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent water solubility.[2][5]

Q3: How does pH adjustment improve the solubility of this compound?

This compound, being an alkaloid, possesses a basic nitrogen atom. In an acidic environment (lower pH), this nitrogen atom becomes protonated, forming a salt. This salt form is generally much more soluble in water than the free base form of the alkaloid.[2]

Q4: What are suitable co-solvents for this compound?

Commonly used co-solvents for poorly soluble drugs include ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO).[4] The choice of co-solvent will depend on the specific experimental requirements, including concentration needs and potential toxicity to biological systems.

Q5: How do cyclodextrins increase the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex.[6] This complex has a more hydrophilic exterior, leading to increased apparent solubility in water.[5]

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution

Possible Causes:

  • pH Shift: The pH of the solution may have shifted towards neutral or basic, causing the protonated, more soluble form of this compound to convert back to its less soluble free base form.

  • Co-solvent Evaporation: If using a volatile co-solvent, its evaporation can lead to a decrease in the overall solvent capacity, causing precipitation.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.

  • Supersaturation: The initial concentration of this compound may have exceeded its thermodynamic solubility in the chosen solvent system, leading to precipitation over time.

Solutions:

  • pH Control: Maintain a stable, acidic pH using a suitable buffer system.

  • Solvent System Stability: Use less volatile co-solvents or ensure the experimental setup minimizes solvent evaporation.

  • Temperature Control: Store and handle the solution at a constant and appropriate temperature.

  • Concentration Adjustment: Work at a lower, more stable concentration or consider using a more effective solubilization technique.

Issue 2: Inconsistent Results in Biological Assays

Possible Causes:

  • Variable Compound Concentration: Precipitation or incomplete dissolution of this compound can lead to inconsistent concentrations in the assay medium.

  • Toxicity of Solubilizing Agents: High concentrations of co-solvents (e.g., DMSO >1%) or certain cyclodextrins can be toxic to cells, affecting assay results.

Solutions:

  • Ensure Complete Dissolution: Visually inspect the stock solution to ensure it is clear and free of particulates before further dilution.

  • Optimize Solubilizer Concentration: Determine the minimal concentration of co-solvent or cyclodextrin required to maintain solubility while minimizing effects on the biological system.

  • Run Appropriate Controls: Include vehicle controls (buffer with the solubilizing agent but without this compound) in all experiments to account for any effects of the solubilizers themselves.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by forming a salt through pH adjustment.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • pH meter

  • Sterile, purified water

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of purified water. The this compound will not dissolve at this stage.

  • While stirring, slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH continuously. Continue adding HCl until the this compound completely dissolves, indicating the formation of the soluble salt. Aim for a pH in the range of 4-6.

  • Once dissolved, the pH can be carefully adjusted upwards with 0.1 M NaOH if a less acidic pH is required, but be cautious as precipitation may occur if the pH becomes too high.

  • Bring the solution to the final desired volume with purified water.

  • Sterile filter the solution if required for biological applications.

Protocol 2: Solubilization using a Co-solvent System

Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound powder

  • Ethanol (or other suitable co-solvent like DMSO or PEG 400)

  • Purified water or aqueous buffer

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh the desired amount of this compound powder into a clean vial.

  • Add a minimal amount of the chosen co-solvent (e.g., ethanol) to completely dissolve the powder. Vortex or sonicate if necessary to ensure complete dissolution.

  • Slowly add the aqueous buffer to the co-solvent concentrate while vortexing to prevent precipitation.

  • Bring the solution to the final desired volume with the aqueous buffer.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Centrifuge

Methodology:

  • Prepare a stock solution of the cyclodextrin (e.g., 10 mM HP-β-CD) in the desired aqueous buffer. Gentle warming and stirring may be necessary to fully dissolve the cyclodextrin.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Poorly Soluble Alkaloids (General Data)

Solubilization MethodTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1000Simple, cost-effectivePotential for precipitation with pH shifts, may not be suitable for all biological assays
Co-solvents 2 - 500Effective for highly lipophilic compoundsPotential for toxicity at higher concentrations, risk of precipitation upon dilution
Cyclodextrins 5 - 200Low toxicity, stable complexesHigher cost, may not be effective for all molecular geometries

Note: The fold increase in solubility is a general estimate for poorly soluble alkaloids and the actual values for this compound may vary. Experimental determination is recommended.

Visualizations

experimental_workflow_solubility cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_end End: Soluble this compound Solution start This compound Powder (Insoluble in Water) ph_adjust pH Adjustment (e.g., add HCl) start->ph_adjust Protonation co_solvent Co-solvent (e.g., Ethanol, DMSO) start->co_solvent Dissolution cyclodextrin Cyclodextrin Complexation start->cyclodextrin Encapsulation end Aqueous Solution of Solubilized this compound ph_adjust->end co_solvent->end cyclodextrin->end

Caption: A workflow diagram illustrating the primary methods for enhancing the aqueous solubility of this compound.

troubleshooting_precipitation start This compound Precipitation Observed cause1 Check pH of Solution start->cause1 cause2 Check for Co-solvent Evaporation start->cause2 cause3 Check Temperature start->cause3 solution1 Adjust pH to be more acidic using a buffer cause1->solution1 pH is neutral/basic solution2 Use less volatile co-solvent or seal container cause2->solution2 Volume has decreased solution3 Maintain constant temperature cause3->solution3 Temperature has dropped

Caption: A troubleshooting decision tree for addressing this compound precipitation from aqueous solutions.

References

Technical Support Center: Optimizing Spectroscopic Analysis of Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Ludaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent for UV-Vis analysis of this compound?

A1: For initial UV-Vis analysis of this compound and related diterpenoid alkaloids, methanol (B129727) is a commonly used solvent as it is transparent in the typical UV range and can dissolve the analyte.[1] However, the choice of solvent can influence the absorption spectrum. It is advisable to test a few solvents of differing polarities, such as ethanol, acetonitrile (B52724), and hexane, to determine the optimal conditions for your experiment.[2]

Q2: My this compound sample shows poor signal intensity in LC-MS. What are the initial parameters I should check?

A2: For diterpenoid alkaloids like this compound, positive electrospray ionization (ESI+) is typically the preferred mode.[3][4][5] Ensure your mass spectrometer is set to this mode. Key parameters to optimize include the ion spray voltage, sheath gas flow, auxiliary gas flow, and the ion transfer tube temperature.[3][6] Start with a systematic optimization of these parameters to enhance the signal intensity.[7]

Q3: I am observing broad peaks in my ¹H NMR spectrum of this compound. What are the potential causes and solutions?

A3: Broad peaks in an NMR spectrum can arise from several factors. High sample concentration can lead to increased viscosity and peak broadening; try diluting your sample.[1] The presence of paramagnetic impurities, even in trace amounts, can also cause significant line broadening.[1] Additionally, ensure your sample is fully dissolved and free of solid particles by filtering it before transferring it to the NMR tube.[1] Poor shimming of the spectrometer is another common cause, so readjusting the shim coils is recommended.[8]

Q4: How can I confirm the presence of exchangeable protons (e.g., -OH, -NH) in the NMR spectrum of this compound?

A4: To identify exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[8]

Troubleshooting Guides

UV-Vis Spectroscopy
Issue Potential Cause Recommended Solution
No discernible λmax (maximum absorption wavelength) The concentration of the sample is too low or too high. The chromophore of this compound may have low absorptivity in the selected solvent.Prepare a dilution series to find an optimal concentration. Experiment with different solvents to potentially induce a spectral shift.[2]
Baseline drift or instability Fluctuations in the lamp output or detector temperature. The solvent may be degrading or contaminated.Allow the instrument to warm up and stabilize for an adequate amount of time. Use fresh, high-purity solvents.
Unexpected peaks in the spectrum Contamination of the solvent, cuvette, or sample.Run a blank spectrum with just the solvent to check for impurities.[1] Ensure the cuvette is thoroughly cleaned.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause Recommended Solution
Low signal intensity or no peak detected Suboptimal ionization parameters. Inappropriate mobile phase composition.Optimize ESI source parameters such as capillary voltage, nebulizer pressure, and gas temperatures.[6] For this compound and similar alkaloids, a mobile phase of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is often effective.[4][5][9]
Poor peak shape (tailing or fronting) Column overload. Secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate. Column temperature variations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
NMR Spectroscopy
Issue Potential Cause Recommended Solution
Poor resolution and overlapping signals Suboptimal shimming. High sample viscosity.Carefully shim the magnetic field before acquiring data. If the sample is too concentrated, dilute it to reduce viscosity.[1]
Presence of a large water peak Residual water in the deuterated solvent.Use a fresh, sealed bottle of deuterated solvent. Employ solvent suppression techniques like presaturation during acquisition.[1]
Inaccurate integration Poor phasing of the spectrum. Overlapping peaks.Manually correct the phase of the spectrum to ensure a flat baseline.[1] If peaks are overlapping, consider using a higher field strength NMR or a different deuterated solvent to improve signal dispersion.[8]
Low signal-to-noise ratio Insufficient sample concentration. Not enough scans acquired.Increase the sample concentration if possible. Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols & Data

Optimized LC-MS/MS Parameters for Aconitum Alkaloids

The following table summarizes typical starting parameters for the analysis of Aconitum alkaloids, which can be adapted for this compound.

Parameter Value/Condition Reference
LC Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic acid in water or 10-40 mM Ammonium Acetate[4][5][9]
Mobile Phase B Acetonitrile[5][9]
Flow Rate 0.3 - 0.4 mL/min[5][10]
Ionization Mode ESI Positive[4][5][9]
Detection Mode Multiple Reaction Monitoring (MRM)[5][9][10]
Drying Gas Temp. ~300 °C[5]
Nebulizer Pressure ~20 psi[5]
UV-Vis Spectroscopic Data for Aconitum Alkaloids
Compound Class Solvent Typical λmax Range (nm) Reference
Diterpenoid AlkaloidsMethanol230 - 240[11][12]
Aconitum Extract-~260[13]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for optimizing the spectroscopic analysis of a natural product like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_optimization Parameter Optimization cluster_data Data Interpretation extraction Extraction of this compound purification Purification (e.g., HPLC) extraction->purification dissolution Dissolution in appropriate solvent purification->dissolution uv_vis UV-Vis Spectroscopy dissolution->uv_vis lc_ms LC-MS/MS Analysis dissolution->lc_ms nmr NMR Spectroscopy dissolution->nmr opt_uv Optimize UV-Vis: - Solvent - Concentration uv_vis->opt_uv Initial Scan structure_elucidation Structure Elucidation uv_vis->structure_elucidation opt_ms Optimize LC-MS: - Ionization Source - Mobile Phase - Collision Energy lc_ms->opt_ms Initial Injection lc_ms->structure_elucidation quantification Quantification lc_ms->quantification opt_nmr Optimize NMR: - Solvent - Shimming - Acquisition Parameters nmr->opt_nmr Initial Spectrum nmr->structure_elucidation opt_uv->uv_vis Refine Method opt_ms->lc_ms Refine Method opt_nmr->nmr Refine Method structure_elucidation->quantification

Caption: General workflow for spectroscopic analysis and optimization.

References

Technical Support Center: Ludaconitine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ludaconitine. The information is designed to help address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation. What could be the cause?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors:

  • Poor Solubility: this compound, like many aconitine (B1665448) alkaloids, is insoluble in water but soluble in organic solvents like alcohol, ether, and chloroform.[1] Ensure you are using an appropriate solvent system.

  • pH Shift: Changes in the pH of your solution can affect the solubility of this compound, which is a basic alkaloid. A shift towards a more neutral or alkaline pH might reduce its solubility, leading to precipitation.

  • Low Temperature: Storing the solution at a low temperature might cause the compound to crystallize or precipitate out of the solution, especially if the solution is close to its saturation point.

  • Degradation: In some instances, the precipitate could be a degradation product that is less soluble than the parent compound. This is more likely to occur under stressful conditions such as high temperatures or extreme pH.

Q2: I am observing a progressive loss of this compound concentration in my solution over time, even when stored at low temperatures. What is the likely cause?

A2: The gradual loss of this compound concentration, even under refrigerated conditions, is likely due to chemical degradation. The primary degradation pathway for aconitine-type alkaloids, including this compound, is hydrolysis.[2][3]

  • Hydrolysis: The ester linkages in the this compound molecule are susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions (pH 7.4 and above).[2][3] This process can occur even at low temperatures, albeit at a slower rate. Aconitine alkaloids have been shown to be more stable in acidic solutions.[4]

  • Solvent Effects: While stable in acetonitrile (B52724) and tetrahydrofuran, aconitine alkaloids can be unstable in methanol (B129727) and ethanol (B145695) over extended periods.[4]

Q3: My HPLC analysis shows the appearance of new peaks that were not present in the initial analysis of my this compound solution. What are these new peaks?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of this compound degradation. These new peaks represent degradation products.

  • Hydrolysis Products: For aconitine-type alkaloids, the most common degradation products are the results of hydrolysis of the ester groups. This can lead to the formation of benzoylaconine-like and aconine-like derivatives, which are less toxic than the parent compound.

  • Oxidation Products: Although less common than hydrolysis, oxidation can also lead to the formation of degradation products.[5]

  • Photodegradation Products: Exposure to light, particularly UV light, can cause photodegradation, resulting in the formation of new chemical entities.[6]

Q4: How can I prevent the degradation of this compound in my stock solutions?

A4: To minimize the degradation of this compound in solution, consider the following preventative measures:

  • Solvent Selection: Prepare stock solutions in high-purity organic solvents such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), where aconitine alkaloids have shown better stability.[3][4]

  • pH Control: If aqueous solutions are necessary, use a buffered solution with a slightly acidic pH (e.g., pH 4-6) to slow down the rate of hydrolysis.

  • Storage Conditions: Store stock solutions at or below -20°C to significantly reduce the rate of degradation. For long-term storage, -80°C is recommended.[7]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution

Symptoms: A significant decrease in the concentration of this compound is observed in a short period when dissolved in an aqueous buffer.

Troubleshooting Workflow:

start Start: Rapid Potency Loss check_ph Check pH of Solution start->check_ph is_neutral_alkaline Is pH ≥ 7? check_ph->is_neutral_alkaline hydrolysis Likely Hydrolysis is_neutral_alkaline->hydrolysis Yes check_temp Check Storage Temperature is_neutral_alkaline->check_temp No acidify Adjust pH to 4-6 hydrolysis->acidify reanalyze Re-analyze Stability acidify->reanalyze stable Problem Solved reanalyze->stable is_high_temp Is Temperature > 4°C? check_temp->is_high_temp lower_temp Store at ≤ -20°C is_high_temp->lower_temp Yes check_solvent Check Solvent Composition is_high_temp->check_solvent No lower_temp->reanalyze is_aqueous Is it a purely aqueous solvent? check_solvent->is_aqueous is_aqueous->reanalyze No use_organic Use Co-solvent (e.g., ACN, DMSO) is_aqueous->use_organic Yes use_organic->reanalyze

Figure 1: Troubleshooting workflow for rapid potency loss of this compound.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms: One or more new peaks are observed in the HPLC chromatogram of a this compound solution that has been stored for some time.

Troubleshooting Workflow:

start Start: Unknown Peaks in HPLC forced_degradation Perform Forced Degradation Study start->forced_degradation compare_peaks Compare Retention Times of Unknown Peaks with Stressed Samples forced_degradation->compare_peaks match_found Match Found? compare_peaks->match_found identify_degradant Tentatively Identify Degradation Pathway match_found->identify_degradant Yes no_match No Match Found match_found->no_match No lc_ms Characterize with LC-MS/MS identify_degradant->lc_ms structure_elucidation Elucidate Structure of Degradation Products lc_ms->structure_elucidation check_impurities Check for Impurities in Starting Material or Solvent no_match->check_impurities

Figure 2: Troubleshooting workflow for the appearance of unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 2, 8, 24, and 48 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 24, 48, and 72 hours.

    • Also, place a vial of the stock solution at 60°C for the same time intervals.

    • At each time point, prepare a solution of the solid sample and dilute the stock solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Signaling Pathway

Aconitine-type alkaloids, including this compound, are known to exert their biological effects primarily through the modulation of voltage-gated sodium channels.[3][9] This can lead to a cascade of downstream effects, including the modulation of inflammatory pathways.

This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 NF_kB_inhibition Inhibition of NF-κB Pathway This compound->NF_kB_inhibition Na_influx Increased Na+ Influx Nav1_5->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_inhibition->Inflammatory_Cytokines Anti_inflammatory_effect Anti-inflammatory Effect Inflammatory_Cytokines->Anti_inflammatory_effect

Figure 3: Proposed signaling pathway for this compound's action.

References

Technical Support Center: Refinement of Purification Techniques for Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ludaconitine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from plant material?

The initial extraction of this compound, a diterpenoid alkaloid from Aconitum species, typically involves grinding the dried and powdered plant material (usually roots) and extracting with an organic solvent. A common method involves moistening the plant material with an aqueous base, such as ammonia (B1221849), before extraction with a chlorinated solvent like dichloromethane (B109758).[1] Alternatively, refluxing with ethanol (B145695) is another established method.[2] Following extraction, an acid-base liquid-liquid extraction is employed to separate the basic alkaloids from non-alkaloidal compounds.[1]

Q2: Which chromatographic techniques are most effective for this compound purification?

Several chromatographic techniques can be employed for the purification of aconitine (B1665448) alkaloids like this compound. The choice depends on the scale of purification and the desired purity.

  • Column Chromatography: Alumina or silica (B1680970) gel column chromatography is a standard method for the initial separation of the crude alkaloid extract.[1][3]

  • Reverse-Phase Flash Chromatography (RP-FC): This technique is useful for further purification of extracts that have already undergone preliminary separation.

  • Reverse-Phase Semi-Preparative High-Performance Liquid Chromatography (RP-HPLC): For obtaining high-purity this compound, especially on a smaller scale, RP-HPLC is a powerful technique.[3][4]

  • Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC): These are liquid-liquid chromatography techniques that avoid solid stationary phases, which can be advantageous in preventing irreversible adsorption and degradation of the analyte.[2][3]

Q3: What is a suitable solvent for the recrystallization of this compound?

While specific data for this compound is limited, methanol (B129727) has been successfully used for the recrystallization of the closely related alkaloid, aconitine.[1] The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures.[5][6] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for this compound. Common solvent systems for recrystallization of alkaloids include ethanol, methanol/water, and acetone/water mixtures.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract

Symptoms:

  • The mass of the crude alkaloid extract is significantly lower than expected based on the amount of starting plant material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles.[1]
Inappropriate Solvent The polarity of the extraction solvent may not be optimal for this compound. Consider switching to a different solvent or using a sequence of solvents with varying polarities.
Degradation of this compound Aconitine alkaloids can be sensitive to heat and pH extremes. Avoid prolonged exposure to high temperatures and strong acids or bases during extraction and workup.[3]
Inefficient Acid-Base Extraction Ensure complete protonation and deprotonation of the alkaloid during the liquid-liquid extraction steps by checking the pH of the aqueous phases. Perform multiple extractions at each stage to ensure complete transfer of the alkaloid between phases.
Issue 2: Poor Separation in Column Chromatography

Symptoms:

  • Fractions collected from the column contain multiple compounds, including this compound and impurities.

  • Broad or tailing peaks are observed during analysis of the fractions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica gel vs. alumina) can significantly impact separation. Silica gel is acidic and may interact strongly with basic alkaloids, leading to tailing.[9] Consider using neutral or basic alumina.[3]
Incorrect Mobile Phase The polarity of the eluent system is crucial. Optimize the solvent system by running preliminary separations on a thin-layer chromatography (TLC) plate. A gradual increase in polarity (gradient elution) often yields better separation than a single solvent system (isocratic elution).[4]
Column Overloading Loading too much crude extract onto the column will result in poor separation. A general rule is to load an amount of sample that is 1-2% of the mass of the stationary phase.
Irreversible Adsorption Some alkaloids may bind irreversibly to the stationary phase. If this is suspected, consider using a different chromatographic technique like HSCCC.[2]
Issue 3: Difficulty in Recrystallization

Symptoms:

  • The purified this compound fails to crystallize from solution, remaining as an oil or amorphous solid.

  • The resulting crystals are of low purity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Impurities Even small amounts of impurities can inhibit crystallization. The sample may require further purification by another chromatographic step.
Incorrect Solvent Choice The solvent may be too good or too poor at dissolving the compound. A suitable solvent will dissolve the compound when hot but not when cold.[5][6] Experiment with different solvents or solvent mixtures.[7][8]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous precipitate or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Supersaturation Not Reached The solution may not be concentrated enough for crystals to form. Carefully evaporate some of the solvent to increase the concentration.
Oiling Out The compound may be coming out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a more dilute solution.

Quantitative Data

The following table summarizes the quantitative data from a study on the purification of aconitine, a structurally similar alkaloid, which can serve as a reference for this compound purification.

Purification Method Starting Material Purity (%) Final Purity (%) Yield (%) Reference
Reverse-Phase Flash Chromatography80> 9645[3]
Reverse-Phase Semi-Preparative HPLC80> 9830[3]
Centrifugal Partition Chromatography80> 9763[3]
Recrystallization (Methanol)80> 9655[1][3]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Aconitine Alkaloids

This protocol is adapted from a method used for the extraction of aconitine and can be applied for this compound.[1]

  • Preparation of Plant Material: Grind the dried roots of the Aconitum species to a fine powder.

  • Basification and Extraction: Moisten the powdered plant material with a 5% aqueous ammonia solution and allow it to stand for 2 hours. Extract the basified material with dichloromethane multiple times (e.g., 8 times over 12 hours).

  • Acid Extraction: Combine the dichloromethane extracts and concentrate them under reduced pressure. Treat the residue with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.

  • Basification and Re-extraction: Cool the acidic aqueous solution to 0°C and basify it with a 25% aqueous ammonia solution. Extract the liberated alkaloids with diethyl ether or chloroform (B151607) multiple times.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of chloroform and load it onto an aluminum oxide column. Elute with a solvent system such as chloroform-methanol (e.g., 4:1).

  • Fraction Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Recrystallization: Combine the fractions containing the pure compound, evaporate the solvent, and recrystallize the residue from a suitable solvent like methanol.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment

This is a general HPLC method for the analysis of aconitine alkaloids that can be optimized for this compound.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).

  • Detection: UV detection at approximately 230-240 nm.

  • Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Purity Determination: The purity of this compound can be calculated based on the peak area of the this compound peak relative to the total peak area of all components in the chromatogram.

Visualizations

Experimental_Workflow Start Powdered Aconitum Plant Material Basification Basification with aq. NH3 Start->Basification Extraction Extraction with Dichloromethane Basification->Extraction AcidWash Acid Wash (H2SO4) Extraction->AcidWash Basification2 Basification with aq. NH3 AcidWash->Basification2 OrganicExtraction Extraction with Ether/Chloroform Basification2->OrganicExtraction CrudeExtract Crude this compound Extract OrganicExtraction->CrudeExtract ColumnChromatography Column Chromatography (Alumina) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Recrystallization Recrystallization FractionCollection->Recrystallization Purethis compound Pure this compound Recrystallization->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Decision_Tree Start Low Purity after Initial Purification CheckTLC Analyze by TLC/HPLC Start->CheckTLC MultipleSpots Multiple Spots/Peaks? CheckTLC->MultipleSpots SingleSpot Single Tailing Spot/Peak? MultipleSpots->SingleSpot No FurtherPurification Perform further chromatographic purification (e.g., RP-HPLC) MultipleSpots->FurtherPurification Yes ChangeColumn Change column conditions (e.g., different stationary/mobile phase) SingleSpot->ChangeColumn Yes Recrystallize Attempt Recrystallization SingleSpot->Recrystallize No (Good Purity) FinalProduct High Purity this compound FurtherPurification->FinalProduct ChangeColumn->FinalProduct Recrystallize->FinalProduct

Caption: A decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Ludaconitine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Ludaconitine during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

This compound is a C20-diterpenoid alkaloid, a class of structurally complex natural products.[1][2][3] Ensuring its stability during storage is critical for maintaining its chemical integrity, potency, and safety for research and development purposes. Degradation can lead to a decrease in the concentration of the active compound and the formation of potentially interfering or toxic byproducts.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general principles of chemical stability for complex alkaloids, the primary factors that can induce degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[4]

  • pH: this compound's stability is likely pH-dependent. Both acidic and alkaline conditions can promote hydrolysis of ester functional groups, which are common in diterpenoid alkaloids.[5][6]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[4][7]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[4][8]

Q3: What are the recommended general storage conditions for this compound?

For Aconitum extracts, which contain similar alkaloids, the general recommendation is to store them in a cool, dry, and dark place.[9] Based on this and general best practices for sensitive compounds, the following conditions are recommended for this compound:

  • Temperature: Store at 2-8°C for short-to-medium term storage. For long-term storage, consider -20°C.

  • Light: Protect from light by using amber vials or storing in a light-proof container.[9]

  • Atmosphere: For highly sensitive samples or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use well-sealed, airtight containers made of non-reactive materials like glass.[9]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Loss of potency or inconsistent results in assays. Degradation of this compound stock solution.1. Verify Storage Conditions: Ensure the stock solution was stored at the recommended temperature, protected from light, and in a tightly sealed container.2. Prepare Fresh Stock: Prepare a fresh stock solution from a new batch of solid this compound if possible.3. Perform Purity Check: Analyze the purity of the stock solution using a stability-indicating analytical method like HPLC or LC-MS to check for degradation products.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Review Storage History: Check the storage duration and conditions of the sample.2. Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks.3. Characterize Degradants: Use LC-MS/MS to identify the structure of the degradation products.[6][10]
Change in physical appearance of solid this compound (e.g., color change, clumping). Exposure to light, moisture, or heat.1. Inspect Storage Environment: Check for breaches in the container seal, exposure to light, or temperature fluctuations.2. Assess Purity: Test the purity of the solid material before use.3. Store Properly: Ensure the solid is stored in a desiccator in a cool, dark place.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of various storage conditions on this compound stability. Note: This data is for illustrative purposes only and is based on general principles of drug degradation.

Table 1: Effect of Temperature on this compound Purity over 6 Months (Stored in the dark)

Storage TemperatureInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
25°C (Room Temp)99.597.294.188.5
4°C (Refrigerator)99.599.298.898.1
-20°C (Freezer)99.599.599.499.3

Table 2: Effect of Light Exposure on this compound Purity at 25°C over 7 Days

Light ConditionInitial Purity (%)Purity after 1 Day (%)Purity after 3 Days (%)Purity after 7 Days (%)
Exposed to Light99.596.892.585.1
Protected from Light99.599.499.299.0

Table 3: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 24 Hours

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.0 (Acidic)10085.214.8
5.0 (Weakly Acidic)10097.52.5
7.0 (Neutral)10098.81.2
9.0 (Alkaline)10078.321.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[8][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths to ensure all degradation products are detected.

  • For identification of degradation products, use LC-MS/MS to obtain mass spectra and fragmentation patterns.[6][13]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different chromophores.

2. Method Development:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good resolution between the this compound peak and all degradation product peaks.

  • The method is considered stability-indicating if it can separate the drug from its degradation products without interference.[14][15]

3. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Unknown Peaks

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Degradation Factors cluster_consequences Consequences of Degradation temp Temperature This compound This compound Stability temp->this compound influence light Light light->this compound influence ph pH (Acid/Base) ph->this compound influence oxygen Oxygen oxygen->this compound influence loss_potency Loss of Potency new_peaks Formation of Degradation Products inconsistent_results Inconsistent Experimental Results This compound->loss_potency is affected by degradation, leading to This compound->new_peaks is affected by degradation, leading to This compound->inconsistent_results is affected by degradation, leading to

Caption: Factors influencing this compound stability.

References

Navigating the Matrix: A Technical Support Guide for Ludaconitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ludaconitine Quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with matrix effects in the LC-MS/MS analysis of this compound. Here, you will find frequently asked questions and detailed troubleshooting guides in a user-friendly question-and-answer format, complete with experimental protocols and quantitative data to support your method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from complex biological matrices like plasma, endogenous components such as phospholipids (B1166683) and salts are major contributors to these interferences.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time where this compound would elute indicates the presence of ion suppression or enhancement, respectively.

  • Post-extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for mitigating matrix effects.[2][3] A SIL-IS is chemically identical to this compound but has a different mass, allowing it to co-elute and experience the same matrix effects, thus providing reliable correction. However, a specific SIL-IS for this compound may not be commercially available. In such cases, alternative strategies are necessary.

Troubleshooting Guide

Issue 1: Significant ion suppression is observed in my this compound analysis from plasma samples.

Cause: Co-eluting endogenous matrix components, particularly phospholipids, are likely interfering with the ionization of this compound.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering this compound.

    • Protein Precipitation (PPT): A simple and fast method, but often results in incomplete removal of matrix components, especially phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): A highly effective technique for removing interferences. Mixed-mode cation-exchange cartridges can be particularly useful for basic compounds like alkaloids.

    • Phospholipid Removal Plates: These specialized plates are designed to specifically target and remove phospholipids, significantly reducing matrix effects.

  • Chromatographic Separation:

    • Ensure adequate chromatographic separation of this compound from the regions where significant matrix effects occur. The use of UPLC/UHPLC systems with sub-2 µm particle columns can provide higher resolution and better separation from interfering matrix components.

  • Sample Dilution:

    • Diluting the sample extract can significantly reduce the concentration of interfering matrix components. For Aconitum alkaloids, a dilution factor of ≥100x has been shown to minimize matrix effects to less than 10-15%.[4]

Issue 2: A stable isotope-labeled internal standard for this compound is not available. What are my options?

Solutions:

  • Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix that is identical to the study samples. This approach helps to compensate for matrix effects as the standards and samples will experience similar ionization suppression or enhancement.

  • Standard Addition Method:

    • This method involves adding known amounts of a this compound standard to aliquots of the unknown sample. A calibration curve is then generated by plotting the instrument response against the concentration of the added standard. This technique is highly effective at correcting for matrix effects as the calibration is performed within each sample's unique matrix.

  • Analogue or Surrogate Internal Standard:

    • Select a structurally similar compound (an analogue) that is not present in the sample to act as the internal standard. This compound should have similar chemical properties and chromatographic behavior to this compound. For diterpenoid alkaloids, other compounds from the same class could be investigated for their suitability. For example, in the analysis of tropane (B1204802) alkaloids, homatropine (B1218969) has been used as an internal standard for other compounds in the same class.[5] When selecting an analogue IS, it is crucial to validate that it effectively tracks the variability of this compound's response in the presence of the matrix.

Quantitative Data Summary

The following tables summarize typical quantitative data for the assessment of matrix effects and the efficacy of different mitigation strategies in the analysis of alkaloids, which can serve as a benchmark for your this compound experiments.

Table 1: Comparison of Matrix Effects with Different Sample Dilutions for Aconitum Alkaloids in Sand Ginger Powder

Dilution FactorMatrix Effect (%)
No Dilution20 - 25
2x or 5x< 15
≥ 100x< 10

Data adapted from a study on Aconitum alkaloids in spice powders.[4] A lower percentage indicates a more significant matrix effect (ion suppression).

Table 2: Comparison of Sample Preparation Techniques for Alkaloid Analysis in Biological Matrices

Sample Preparation MethodTypical Recovery Range (%)Typical Matrix Effect (Ion Suppression)
Protein Precipitation85 - 110Can be significant (>50%)
Liquid-Liquid Extraction70 - 100Moderate (20 - 50%)
Solid-Phase Extraction80 - 115Low (< 20%)
Phospholipid Removal Plates90 - 105Minimal (< 15%)

This table provides a general comparison based on literature for various alkaloids. Actual values for this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank plasma sample and spike this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Spiked Matrix): Spike this compound into a blank plasma sample before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Protocol 2: Standard Addition Method
  • Divide a sample into at least four aliquots.

  • Spike three of the aliquots with increasing known concentrations of this compound standard. Leave one aliquot unspiked.

  • Process all aliquots using your established sample preparation method.

  • Analyze the processed samples by LC-MS/MS.

  • Create a calibration curve by plotting the measured peak area against the added concentration of this compound.

  • Determine the unknown concentration by extrapolating the linear regression to the x-intercept.

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.

MatrixEffect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: this compound in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + this compound Spike B->LCMS C Set C: Blank Matrix + this compound Spike C_extract Extracted Sample C->C_extract Extraction C_extract->LCMS Calc_MF Calculate Matrix Factor: (Area B / Area A) * 100 LCMS->Calc_MF Calc_RE Calculate Recovery: (Area C / Area B) * 100 LCMS->Calc_RE

Workflow for Matrix Effect and Recovery Assessment.

Mitigation_Strategy_Decision_Tree cluster_alternatives Alternative Strategies Start Start: this compound Quantification Check_SIL_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound available? Start->Check_SIL_IS Use_SIL_IS Use SIL-IS for Optimal Matrix Effect Correction Check_SIL_IS->Use_SIL_IS Yes No_SIL_IS No SIL-IS Available Check_SIL_IS->No_SIL_IS No End Proceed with Validated Method Use_SIL_IS->End Matrix_Matched Matrix-Matched Calibration No_SIL_IS->Matrix_Matched Standard_Addition Standard Addition Method No_SIL_IS->Standard_Addition Analogue_IS Analogue/Surrogate IS No_SIL_IS->Analogue_IS Matrix_Matched->End Standard_Addition->End Analogue_IS->End

References

Navigating the Labyrinth of a Diterpenoid Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Synthesis of Complex Diterpenoid Alkaloids

Frequently Asked Questions (FAQs)

Q1: How should one approach the initial retrosynthetic analysis of a complex diterpenoid alkaloid?

A1: A common and effective strategy is a convergent approach, often involving a fragment coupling strategy. This involves dissecting the molecule into two or more complex fragments that can be synthesized independently and then coupled together. This approach offers flexibility and allows for the optimization of individual synthetic routes before the crucial coupling step. Network analysis can also be a powerful tool to identify key bond disconnections and strategic intermediates.

Q2: What are some reliable methods for controlling stereochemistry at multiple centers?

A2: The control of stereochemistry is paramount. Several strategies are commonly employed:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule that contains some of the required stereocenters.

  • Substrate-Controlled Reactions: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions. For instance, reductions of ketones can be highly stereoselective due to the steric hindrance of substituents on one face of the molecule.[1]

  • Catalyst-Controlled Reactions: Employing chiral catalysts to induce stereoselectivity, such as in asymmetric hydrogenations or Diels-Alder reactions.

  • Intramolecular Reactions: Reactions like intramolecular Diels-Alder cycloadditions can offer excellent stereocontrol due to the constrained transition state.

Q3: What are some of the key reactions frequently utilized in the synthesis of complex alkaloids?

A3: The synthesis of these molecules often relies on a toolbox of powerful and reliable reactions, including:

  • Diels-Alder Cycloaddition: To construct six-membered rings with high stereochemical control.[2]

  • Aldol and Mannich Reactions: For the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • Oxidative Dearomatization: To create complex three-dimensional structures from flat aromatic precursors.

  • Semipinacol Rearrangement: A key transformation in the biosynthesis of some Aconitum alkaloids that has also been leveraged in their total synthesis.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: For the efficient formation of carbon-carbon bonds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity in a Key Reaction - Insufficient facial bias in a substrate-controlled reaction.- Inappropriate catalyst or reaction conditions in a catalyst-controlled reaction.- Competing reaction pathways.- Modify the substrate to increase steric hindrance on one face.- Screen a variety of chiral catalysts and solvents.- Optimize reaction temperature and pressure.- Consider a different synthetic route that allows for better stereocontrol.
Poor Yield in a Fragment Coupling Step - Steric hindrance around the reaction centers.- Low reactivity of the coupling partners.- Decomposition of starting materials or product under the reaction conditions.- Employ a more reactive coupling strategy (e.g., different cross-coupling catalyst/ligand system).- Modify the protecting groups on the fragments to reduce steric bulk.- Optimize reaction conditions (temperature, concentration, addition rate).
Failure of a Cyclization Reaction - Unfavorable ring strain in the desired product.- Incorrect conformation of the linear precursor.- Ineffective catalyst or reagent.- Re-evaluate the retrosynthetic analysis to consider a different cyclization strategy.- Introduce conformational constraints into the precursor to favor the desired cyclization.- Screen a range of cyclization catalysts and conditions.
Unexpected Rearrangement - Presence of acidic or basic impurities.- High reaction temperatures.- Inherent instability of an intermediate.- Purify all reagents and solvents meticulously.- Conduct the reaction at a lower temperature.- Attempt to trap the intermediate before it can rearrange.- Re-design the synthetic route to avoid the unstable intermediate.

Quantitative Data from Analogous Syntheses

While specific yields for a total synthesis of Ludaconitine are not available, the following table summarizes typical yields for key transformations in the synthesis of other complex diterpenoid alkaloids, providing a general benchmark for researchers.

Transformation Type Example Reaction Reported Yield Reference Molecule
Diels-Alder Cycloaddition Intramolecular Diels-Alder>95%Vilmoraconitine
Stereoselective Reduction NaBH₄ reduction of a ketone82% (two steps)C19-Diterpenoid Alkaloid Intermediate
Oxidative Dearomatization Phenol oxidation/cycloadditionNot specifiedVilmoraconitine
Fragment Coupling 1,2-addition and semipinacol rearrangementHigh-yieldingTalatisamine
Mannich Reaction Intramolecular Mannich cyclizationNot specifiedVilmoraconitine

Visualizing Synthetic Strategies

Retrosynthesis General Retrosynthetic Approach for a Complex Diterpenoid Alkaloid This compound This compound (Target Molecule) Fragments Key Fragments (A and B) This compound->Fragments Fragment Coupling Precursors Simpler Chiral Precursors Fragments->Precursors Multi-step Synthesis Starting_Materials Readily Available Starting Materials Precursors->Starting_Materials Chiral Pool / Asymmetric Synthesis

Caption: A generalized retrosynthetic analysis highlighting a convergent fragment coupling strategy.

Troubleshooting_Workflow Troubleshooting Poor Stereoselectivity Start Poor Stereoselectivity Observed Check_Conditions Analyze Reaction Conditions (Temp, Solvent, Catalyst) Start->Check_Conditions Modify_Substrate Modify Substrate to Enhance Facial Bias Check_Conditions->Modify_Substrate If substrate-controlled Screen_Catalysts Screen Different Chiral Catalysts/Ligands Check_Conditions->Screen_Catalysts If catalyst-controlled New_Route Consider an Alternative Synthetic Route Modify_Substrate->New_Route If unsuccessful Success Acceptable Stereoselectivity Achieved Modify_Substrate->Success If successful Screen_Catalysts->New_Route If unsuccessful Screen_Catalysts->Success If successful

Caption: A decision-making workflow for troubleshooting a reaction with poor stereoselectivity.

Key Experimental Protocols

The following are representative protocols for key reactions that are often central to the synthesis of complex diterpenoid alkaloids. These should be adapted and optimized for specific substrates.

1. Stereoselective Ketone Reduction (Substrate-Controlled)

This protocol is based on a similar transformation in the synthesis of a C19-diterpenoid alkaloid intermediate.[1]

  • Objective: To stereoselectively reduce a ketone to a secondary alcohol, where one face of the ketone is sterically hindered by existing substituents.

  • Procedure:

    • Dissolve the ketone substrate in a suitable solvent (e.g., methanol (B129727) or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5-2.0 equivalents).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

2. Intramolecular Diels-Alder Cycloaddition

This protocol is conceptual and should be optimized based on the specific dienophile and diene within the molecule.

  • Objective: To construct a cyclic system via an intramolecular [4+2] cycloaddition.

  • Procedure:

    • Dissolve the linear precursor containing the diene and dienophile in a high-boiling point solvent (e.g., toluene (B28343) or xylene).

    • Heat the reaction mixture to reflux under an inert atmosphere. The optimal temperature will depend on the activation energy of the specific cycloaddition.

    • Monitor the reaction progress by TLC or NMR spectroscopy.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the cycloadduct by column chromatography or recrystallization. Note: In some cases, a Lewis acid catalyst may be required to promote the reaction and enhance stereoselectivity.

By understanding these general strategies, troubleshooting common issues, and adapting key experimental protocols, researchers can be better equipped to tackle the significant challenge of synthesizing this compound and other structurally complex diterpenoid alkaloids.

References

Technical Support Center: Optimization of Ludaconitine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ludaconitine is a diterpenoid alkaloid from the Aconitum genus. Currently, there is a limited amount of publicly available research specifically on this compound's in vivo dosage, pharmacokinetics, and toxicology. Therefore, this guide has been developed by extrapolating data from closely related and well-studied diterpenoid alkaloids, such as Lappaconitine and Aconitine. Researchers should use this information as a starting point and conduct thorough dose-finding studies for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse model for analgesic or anti-inflammatory studies?

A1: Due to the lack of specific data for this compound, it is recommended to start with a very low dose and perform a dose-escalation study. Based on data from analogous compounds like Lappaconitine, a starting dose in the range of 0.1-0.5 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) could be a conservative starting point. It is crucial to monitor for signs of toxicity.

Q2: What are the common signs of toxicity for Aconitum alkaloids in rodents?

A2: Aconitum alkaloids are known for their cardiotoxicity and neurotoxicity. Common signs of toxicity in rodents include:

  • Decreased activity, lethargy

  • Labored breathing, gasping

  • Convulsions, tremors, or muscle fasciculations

  • Hypersalivation

  • Piloerection (fur standing on end)

  • Cardiac arrhythmias (requires ECG monitoring to detect)

  • Hypothermia

  • Death

Q3: What is the primary mechanism of action for this class of compounds?

A3: The primary mechanism of action for many diterpenoid alkaloids, including Lappaconitine and Aconitine, is the modulation of voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes.[1] This can lead to either activation or blockade of these channels, resulting in analgesic effects at lower doses and cardiotoxic or neurotoxic effects at higher doses.[2]

Q4: How soluble is this compound and what is a suitable vehicle for in vivo administration?

A4: The exact solubility of this compound is not widely reported. However, many diterpenoid alkaloids have poor water solubility. For in vivo studies with related compounds like Lappaconitine, researchers have used vehicles such as 0.1 M HCl, followed by dilution with saline, or a small percentage of DMSO in saline.[3] It is essential to perform solubility tests and use a vehicle control group in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable efficacy at the initial dose. - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may have low absorption or be rapidly metabolized.- Inappropriate Route of Administration: The chosen route may not be optimal for reaching the target tissue.- Conduct a Dose-Response Study: Systematically increase the dose in different cohorts of animals to determine the minimum effective dose (MED).- Pharmacokinetic (PK) Studies: If feasible, conduct pilot PK studies to determine the compound's half-life, which can inform dosing frequency.- Evaluate Alternative Administration Routes: Consider intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.
High mortality or severe adverse events in the initial cohort. - Dose is too high: The initial dose is above the maximum tolerated dose (MTD).- Acute Toxicity: Aconitum alkaloids can have a narrow therapeutic window.- Immediately cease the experiment at that dose. - Reduce the starting dose significantly (e.g., by 5-10 fold) for the next cohort.- Perform a formal acute toxicity study to determine the LD50 (median lethal dose).
Inconsistent results between experiments. - Variability in Compound Formulation: Inconsistent dissolution or precipitation of the compound.- Animal Variability: Differences in age, weight, sex, or strain of the animals.- Inconsistent Experimental Procedure: Minor variations in the timing of administration, testing, or handling of animals.- Ensure consistent and complete solubilization of the compound before each administration. Visually inspect for precipitates.- Standardize animal characteristics and randomize animals into groups.- Maintain a strict and consistent experimental protocol.
Unexpected pharmacological effects. - Off-target effects: The compound may be interacting with other receptors or pathways.- Metabolism to active/toxic metabolites: The parent compound may be converted to other bioactive molecules in vivo.- Conduct broader pharmacological profiling to investigate potential off-target activities.- Perform metabolite identification studies to understand the biotransformation of this compound.

Quantitative Data on Analogous Diterpenoid Alkaloids

The following tables summarize toxicity and efficacy data for Lappaconitine and other Aconitum alkaloids from preclinical studies. This data should be used as a reference for designing studies with this compound.

Table 1: Acute Toxicity Data for Aconitum Alkaloids in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Reference
Lappaconitinei.p.10.5 - 11.7[4]
N-deacetyllappaconitinei.p.23.5[4]
Yunaconitineoral2.37[5]
Crassicauline Aoral5.60[5]
8-deacetylyunaconitineoral60.0[5]
8-deacetylcrassicauline Aoral753[5]

Table 2: Analgesic Efficacy of Lappaconitine in Mice

AssayRoute of AdministrationED50 (mg/kg)Reference
Acetic Acid-Induced Writhingi.p.3.5[4]
Hot Plate TestIntragastric5.0[6]

Experimental Protocols

Note: These are generalized protocols based on common practices for analogous compounds. They must be optimized for your specific experimental conditions.

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity (Adapted for this compound)

Objective: To evaluate the peripheral analgesic effect of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% DMSO)

  • 0.7% Acetic acid solution

  • Male ICR mice (18-22 g)

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatize mice to the experimental environment for at least 3 days.

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Randomly divide the mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Diclofenac sodium, 10 mg/kg), and this compound treatment groups (e.g., 0.5, 1, 2, 5 mg/kg).

  • Administer the vehicle, positive control, or this compound solution intraperitoneally (i.p.).

  • After 30 minutes, administer 0.1 mL of 0.7% acetic acid solution i.p. to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 15-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Protocol 2: Preliminary Acute Toxicity Assessment (Up-and-Down Procedure)

Objective: To estimate the LD50 of this compound.

Materials:

  • This compound

  • Vehicle

  • Female ICR mice (18-22 g)

  • Syringes and needles

Procedure:

  • Select a starting dose based on available data for analogous compounds (e.g., one-tenth of the LD50 of Lappaconitine).

  • Administer the starting dose to a single mouse.

  • Observe the animal for 48 hours for signs of toxicity and mortality.

  • If the mouse survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).

  • If the mouse dies, the dose for the next animal is decreased by the same factor.

  • This process is continued until a sufficient number of reversals in outcome (survival/death) are observed.

  • The LD50 is then calculated using statistical methods appropriate for the up-and-down procedure.

Visualizations

Experimental Workflow for In Vivo Analgesic and Toxicity Screening

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analgesia Analgesic Assay cluster_analysis Data Analysis A Compound Solubilization (this compound in Vehicle) C Group Randomization A->C B Animal Acclimatization (Mice, 3-7 days) B->C D Administration (i.p., s.c., or p.o.) C->D E Acute Toxicity Monitoring (48 hours) D->E F Induction of Nociception (e.g., Acetic Acid Injection) D->F J Determine ED50 / LD50 E->J G Behavioral Observation (e.g., Writhing Count) F->G H Calculate % Inhibition G->H I Statistical Analysis (e.g., ANOVA) H->I I->J

Workflow for in vivo screening of this compound.

Proposed Signaling Pathway for Diterpenoid Alkaloid-Induced Effects

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSC Voltage-Gated Sodium Channel (VGSC) Ca_Influx Increased Intracellular Ca2+ VGSC->Ca_Influx Depolarization Analgesia Analgesia VGSC->Analgesia Neuronal Inhibition This compound This compound This compound->VGSC Modulation MAPK MAPK Pathway (p38, ERK) Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB Apoptosis Apoptosis Ca_Influx->Apoptosis Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation Toxicity Cardio/Neuro-toxicity Apoptosis->Toxicity Inflammation->Toxicity

References

Validation & Comparative

The Potential Neuroprotective Effects of Ludaconitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Ludaconitine's potential neuroprotective properties, benchmarked against established alternatives, supported by experimental data from related compounds.

Introduction

This compound, a diterpenoid alkaloid, belongs to a class of compounds found in the Aconitum genus, plants with a long history in traditional medicine. While direct research into the neuroprotective effects of this compound is not yet available in peer-reviewed literature, the well-documented bioactivities of related Aconitum alkaloids provide a compelling basis for investigating its potential in the realm of neuroprotection. This guide synthesizes the existing data on comparable diterpenoid alkaloids and other neuroprotective agents to offer a comparative framework for researchers, scientists, and drug development professionals interested in exploring this compound's therapeutic promise.

Diterpenoid alkaloids from Aconitum species are known for their potent physiological effects, which can range from high toxicity to significant therapeutic benefits, including analgesic, anti-inflammatory, and anticonvulsant properties.[1][2] Recent studies on specific Aconitum extracts and their constituent alkaloids have demonstrated neuroprotective effects in various animal models of neurological disorders, suggesting that this compound may share a similar pharmacological profile.[3][4]

This guide will delve into the potential mechanisms of action, present comparative data from related compounds, and provide detailed experimental protocols to facilitate future research into validating the neuroprotective effects of this compound.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the potential of this compound, this section presents a comparative analysis of the neuroprotective effects of related Aconitum alkaloids and other well-characterized neuroprotective compounds. The data is summarized from preclinical studies in various animal models of neurological injury.

Table 1: Comparison of Neuroprotective Effects of Diterpenoid Alkaloids and Other Compounds in Animal Models of Ischemic Stroke

Compound/TreatmentAnimal ModelDosageKey OutcomesReference
Aconitum coreanum Extract Gerbil (Cerebral Ischemic Stroke)Not SpecifiedImproved neurological function, Reduced ischemic area, Decreased TNF-α and IL-6 levels[4]
Luteolin Mouse (Ischemic Stroke)0.2 mg/kgHigher survival rate, Better neurological scores, Smaller infarct area and volume[5]
Nitric Oxide Inhibitor (L-NAME) Rat (Focal Cerebral Ischemia)Not SpecifiedSignificant reduction of cortical (-43%) and striatal (-25%) necrotic volumes[6]

Table 2: Comparison of Neuroprotective Effects in Models of Neurodegeneration

Compound/TreatmentAnimal ModelDosageKey OutcomesReference
Aconitum napellus Extract (Detoxified) Rat (Diabetic Neuropathy)Not SpecifiedImproved myelination and reduced degenerative changes of nerve fibers, Improved behavioral outcomes[3]
Betahistine Rat (LPS-induced Neurotoxicity)5 or 10 mg/kgImproved cognitive performance, Restored acetylcholine (B1216132) levels, Reduced neuroinflammation and oxidative stress[7]
Lurasidone (B1662784) Rat (Cranial Nerve Involvement)0.32 mg once dailyImproved therapeutic effects, Reduced anxiety, Increased expression of neuroprotective proteins[8]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related Aconitum alkaloids and other neuroprotective phytochemicals, this compound may exert its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and oxidative stress.

One of the primary proposed mechanisms is the activation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[4] Activation of this pathway can inhibit apoptosis and promote neuronal survival in the face of ischemic or neurotoxic insults.

PI3K_Akt_Pathway This compound This compound (Potential) PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Promotes

Potential activation of the PI3K/Akt signaling pathway by this compound.

Furthermore, many neuroprotective compounds, including other alkaloids, exert their effects by mitigating neuroinflammation and oxidative stress.[9][10] This often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 and the modulation of pathways such as NF-κB.

Neuroinflammation_Pathway cluster_stimulus Neurotoxic Stimulus cluster_response Cellular Response Stimulus Ischemia / Neurotoxin NFkB NF-κB Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation This compound This compound (Potential) This compound->NFkB Inhibits MCAO_Workflow Start Animal Preparation (e.g., Rat/Mouse) Anesthesia Anesthesia Start->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, External, and Internal Carotid Arteries Incision->Artery_Isolation Ligation Ligate External Carotid Artery Artery_Isolation->Ligation Filament_Insertion Insert Filament into Internal Carotid Artery to Occlude Middle Cerebral Artery Ligation->Filament_Insertion Occlusion Maintain Occlusion (e.g., 90-120 min) Filament_Insertion->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Suturing Suture Incision Reperfusion->Suturing Recovery Post-operative Care and Recovery Suturing->Recovery

References

A Comparative Analysis of Ludaconitine's Mechanism of Action with Other Alkaloids on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Aconitum alkaloids, with a focus on their effects on voltage-gated sodium channels (Nav). Due to the limited availability of specific quantitative data for Ludaconitine in the public domain, this guide will draw comparisons with its better-characterized relatives from the Aconitum genus, namely the activator aconitine (B1665448) and the blocker lappaconitine (B608462). Additionally, other well-known alkaloid modulators of sodium channels, such as veratridine (B1662332) and batrachotoxin (B49), are included to provide a broader context for understanding the diverse mechanisms through which these natural compounds exert their physiological effects.

The primary molecular target for these alkaloids is the family of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] Modulation of these channels can lead to profound physiological effects, ranging from analgesia and anti-arrhythmic actions to severe toxicity.[3] Aconitum alkaloids are known to act at site 2 of the sodium channel alpha-subunit, allosterically modulating its function.[1][2] These alkaloids can be broadly categorized into two groups: activators (agonists) that promote channel opening and inhibit inactivation, and blockers (antagonists) that inhibit ion permeation.[2]

Quantitative Comparison of Alkaloid Activity on Voltage-Gated Sodium Channels

The following table summarizes the available quantitative data on the effects of selected alkaloids on different subtypes of voltage-gated sodium channels. This data, primarily obtained through electrophysiological studies, highlights the varying potencies and selectivities of these compounds.

AlkaloidTargetActionParameterValueReference
This compound Nav ChannelsNot specifiedIC₅₀/EC₅₀No data available
Aconitine hNav1.7Partial Agonist / InhibitorIC₅₀59.30 µM
hNav1.5Partial AgonistActivity Range30 - 100 µM[4]
Rat Nav ChannelsPartial AgonistKᵈ1.2 µM[5]
HERG K+ ChannelBlockerIC₅₀1.801 µM[6]
Kv1.5 K+ ChannelBlockerIC₅₀0.796 µM[6]
Lappaconitine hNav1.7BlockerIC₅₀27.67 µM (at -70 mV)[7][8][9]
Veratridine hNav1.7Agonist / InhibitorEC₅₀ (sustained current)9.53 µM[10]
hNav1.7InhibitorIC₅₀ (peak current)18.39 µM[10][11]
Batrachotoxin Nav ChannelsAgonistEC₅₀ (V₁/₂ activation)756 nM (BTX-B on rNav1.4)[12]

Mechanisms of Action: A Tale of Two Effects

The differential effects of Aconitum alkaloids on sodium channels can be broadly simplified into two opposing mechanisms: persistent activation and channel blockade.

Sodium Channel Activation by Aconitine and Other Agonists

Aconitine, veratridine, and batrachotoxin are classical examples of sodium channel activators.[1][12][13] They bind to site 2 on the channel's alpha-subunit, causing a hyperpolarizing shift in the voltage-dependence of activation.[13] This means the channel is more likely to open at normal resting membrane potentials. Furthermore, these activators inhibit the channel's inactivation process, leading to a persistent influx of sodium ions.[12] This sustained depolarization underlies the toxic effects of these alkaloids, such as cardiac arrhythmias and neurotoxicity.[3]

Signaling Pathway of Sodium Channel Activators Aconitine Aconitine / Veratridine / Batrachotoxin Nav_Channel Voltage-Gated Sodium Channel (Site 2) Aconitine->Nav_Channel Activation_Gate Activation Gate Opening (Hyperpolarizing Shift) Nav_Channel->Activation_Gate Inactivation_Gate Inactivation Gate Inhibition Nav_Channel->Inactivation_Gate Na_Influx Persistent Na+ Influx Activation_Gate->Na_Influx Inactivation_Gate->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Toxicity Cellular Hyperexcitability & Toxicity Depolarization->Toxicity

Signaling Pathway of Sodium Channel Activators
Sodium Channel Blockade by Lappaconitine

In contrast to aconitine, lappaconitine acts as a sodium channel blocker.[7][8][9] It binds to the open state of the channel and inhibits the passage of sodium ions, effectively acting as an antagonist.[8] This inhibitory action is responsible for its therapeutic effects, such as analgesia and anti-arrhythmic properties. The blockade of sodium channels in sensory neurons reduces the transmission of pain signals, while in cardiac tissue, it can help to stabilize irregular heart rhythms.[8]

Signaling Pathway of Sodium Channel Blockers cluster_inhibition Signaling Pathway of Sodium Channel Blockers Lappaconitine Lappaconitine Nav_Channel Voltage-Gated Sodium Channel (Open State) Lappaconitine->Nav_Channel Na_Influx Na+ Influx Lappaconitine->Na_Influx Inhibition Action_Potential Action Potential Propagation Na_Influx->Action_Potential Reduced Therapeutic_Effect Analgesia / Anti-arrhythmic Effect Action_Potential->Therapeutic_Effect Leads to

Signaling Pathway of Sodium Channel Blockers

Experimental Protocols

The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ion channel currents in response to voltage changes and the application of pharmacological agents.

Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on human Nav1.7 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human Nav1.7 alpha subunit in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV to ensure channels are in the resting state.

4. Voltage Protocol and Data Acquisition:

  • To elicit Nav1.7 currents, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) from the holding potential.

  • Record the resulting sodium currents using a patch-clamp amplifier and digitizer.

  • To assess state-dependent inhibition, vary the holding potential (e.g., -70 mV to favor the inactivated state).

5. Compound Application and Data Analysis:

  • Prepare stock solutions of the test compound (e.g., lappaconitine) and dilute to final concentrations in the external solution.

  • Apply different concentrations of the compound to the cell via the perfusion system.

  • Measure the peak inward sodium current before and after compound application.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

  • Fit the data with a Hill equation to determine the IC₅₀ value.

Experimental Workflow for Whole-Cell Patch-Clamp Cell_Culture Cell Culture (HEK293 with hNav1.7) Recording_Setup Prepare Recording Setup (Microscope, Amplifier) Cell_Culture->Recording_Setup Pipette_Prep Pipette Fabrication & Filling Recording_Setup->Pipette_Prep Whole_Cell Achieve Whole-Cell Configuration Pipette_Prep->Whole_Cell Voltage_Protocol Apply Voltage Protocol & Record Baseline Current Whole_Cell->Voltage_Protocol Compound_App Apply Test Compound (e.g., Lappaconitine) Voltage_Protocol->Compound_App Record_Response Record Current in Presence of Compound Compound_App->Record_Response Data_Analysis Data Analysis (IC50 Determination) Record_Response->Data_Analysis

Experimental Workflow for Whole-Cell Patch-Clamp

Conclusion

The alkaloids derived from the Aconitum genus and other natural sources represent a diverse class of compounds with potent and varied effects on voltage-gated sodium channels. While specific experimental data for this compound remains elusive, its close structural relationship to aconitine and lappaconitine suggests it likely functions as a modulator of these channels. The well-characterized opposing actions of aconitine (an activator) and lappaconitine (a blocker) provide a valuable framework for predicting the potential physiological and toxicological profile of this compound. Further electrophysiological studies are imperative to precisely define the mechanism of action of this compound, its subtype selectivity, and its therapeutic potential. The detailed experimental protocols provided herein offer a clear path for conducting such investigations, which will be crucial for any future drug development efforts centered on this and related alkaloids.

References

Cross-Validation of Analytical Methods for Ludaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The cross-validation of analytical methods is a critical step in drug development and research, ensuring data integrity and comparability across different laboratories or when methods are updated.[1][2] This process involves a systematic comparison of the performance of two or more analytical procedures.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Ludaconitine quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-PDA/UV and UPLC-MS/MS for the analysis of diterpenoid alkaloids.

ParameterHPLC-PDA/UVUPLC-MS/MS
Linearity (R²) >0.999≥0.9979
Limit of Detection (LOD) 0.07 - 0.15 µg/mL0.04 ng/mL
Limit of Quantitation (LOQ) 0.24 - 0.51 µg/mL0.1 ng/mL
Precision (%RSD) <15%<14%
Accuracy/Recovery (%) 95 - 105%90.1 - 107.2%

Note: The data presented is a synthesis from analytical methods validated for similar diterpenoid alkaloids and should be considered representative.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for related compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) with PDA/UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where the concentration of the analyte is relatively high.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 10mM ammonium (B1175870) acetate (B1210297) adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used for the separation of alkaloids.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent like methanol. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a representative amount of the sample. Extract with a suitable solvent, potentially using ultrasonication to aid dissolution. The extract is then centrifuged and the supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue samples.[6][7]

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) is used for fast and efficient separations.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or 10 mmol/L ammonium acetate in water) and an organic component (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temperature: 30 °C.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be determined.

    • Desolvation Gas: Nitrogen.[4]

  • Injection Volume: 2 µL.[4]

  • Standard Preparation: Prepare a stock solution of this compound and a suitable internal standard (e.g., a structurally related alkaloid like khasianine) in methanol.[3][4] Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound and a fixed concentration of the IS.

  • Sample Preparation: For biological samples, a protein precipitation step is typically employed. Add a precipitating agent like acetonitrile (often containing the IS) to the plasma sample, vortex, and then centrifuge to pellet the proteins.[3][4] The resulting supernatant is then injected into the UPLC-MS/MS system.

Method Validation Parameters

For a comprehensive cross-validation, the following parameters should be assessed for each method:[8]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected sample components on the ionization of the target analyte in mass spectrometry.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the typical experimental workflow for sample analysis.

General Workflow for Analytical Method Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC, UPLC-MS/MS) define_parameters Define Validation Parameters (ICH/FDA Guidelines) define_methods->define_parameters prepare_samples Prepare Standard and QC Samples define_parameters->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_data Compare Performance Data analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis conclusion Draw Conclusion on Method Comparability statistical_analysis->conclusion

Caption: General workflow for analytical method cross-validation.

Typical Experimental Workflow for this compound Analysis sample Sample Collection (e.g., Plant Material, Plasma) extraction Sample Preparation (Extraction / Protein Precipitation) sample->extraction filtration Filtration / Centrifugation extraction->filtration injection LC Injection filtration->injection separation Chromatographic Separation (HPLC / UPLC) injection->separation detection Detection (PDA/UV or MS/MS) separation->detection data_processing Data Acquisition and Processing detection->data_processing quantification Quantification data_processing->quantification

Caption: Typical experimental workflow for this compound analysis.

References

Comparative Analysis of Ludaconitine from Diverse Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Ludaconitine, a diterpenoid alkaloid found in various species of the genus Aconitum. This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations and pharmacological potential of this compound. The content herein summarizes the available quantitative data, details relevant experimental protocols, and visualizes key scientific concepts.

Quantitative Analysis of this compound

This compound has been identified as a chemical constituent in several Aconitum species. However, comprehensive quantitative studies comparing its content across a wide range of species are limited in the currently available scientific literature. One notable study by Gao et al. (2006) identified this compound in Aconitum spicatum. Further research is required to establish a comparative quantitative profile of this compound across different Aconitum species to better understand its distribution and potential as a phytochemical marker.

Due to the limited direct comparative data for this compound, this guide will utilize data from the closely related and more extensively studied C18-diterpenoid alkaloid, Lappaconitine (B608462), as a comparative example for biological activity. It is crucial to note that while structurally similar, the biological activities of this compound and Lappaconitine may differ.

AlkaloidAconitum SpeciesPlant PartMethod of AnalysisReported Content (% of dry weight)Reference
This compoundA. spicatumNot SpecifiedNot SpecifiedData not available in abstractGao et al., 2006[1]
LappaconitineA. sinomontanumNot SpecifiedNot SpecifiedPrincipal pharmacological constituent[2]
LappaconitineA. orientaleUnderground partsChromatospectrophotometry0.11-0.13%[3]

Table 1: Reported Occurrences of this compound and the Related Lappaconitine in Aconitum Species. Please note the scarcity of quantitative data for this compound.

Experimental Protocols

The isolation and quantification of this compound from Aconitum species generally follow established methods for diterpenoid alkaloids. These protocols typically involve extraction, purification, and analytical quantification.

Extraction of Total Alkaloids

A general procedure for the extraction of alkaloids from Aconitum roots is as follows:

  • Sample Preparation: Air-dried and powdered plant material (e.g., roots) is used as the starting material.

  • Alkalinization and Extraction: The powdered material is moistened with an alkaline solution, such as 5% sodium carbonate, to liberate the free alkaloids.[3] The mixture is then extracted with an organic solvent like chloroform (B151607) or ether.[3]

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude alkaloid extract.

Purification of this compound

The crude extract, containing a mixture of alkaloids, requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

  • Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like neutral alumina.[4]

  • Elution: A gradient of solvents, such as ethyl acetate-methanol, is used to elute the different alkaloid fractions.[4]

  • Further Purification: Fractions containing this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[5]

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of aconitine-type alkaloids.

  • Chromatographic System: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) is often used for separation.[6]

  • Detection: Detection is typically carried out using a UV detector at a wavelength of around 230-240 nm.[6][7]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.

The workflow for the isolation and quantification of this compound is depicted in the following diagram:

experimental_workflow plant_material Aconitum Plant Material (e.g., roots) extraction Extraction of Total Alkaloids (Alkalinization & Solvent Extraction) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound hplc_analysis HPLC Analysis isolated_this compound->hplc_analysis quantification Quantification hplc_analysis->quantification

Figure 1. General experimental workflow for the isolation and quantification of this compound.

Comparative Biological Activities

Direct experimental data on the biological activities of isolated this compound is scarce. However, extensive research on the related C18-diterpenoid alkaloid, Lappaconitine, provides valuable insights into the potential pharmacological effects. Lappaconitine has demonstrated significant analgesic, anti-inflammatory, and anti-arrhythmic properties.[2][8][9]

Analgesic Activity

Lappaconitine exhibits potent analgesic effects in various pain models, including neuropathic pain and cancer-related bone pain.[10][11] Its mechanism of action is believed to involve the modulation of sodium channels and the P2X3 receptor in dorsal root ganglion neurons.[8]

AssayTest SystemLappaconitine EffectReference
Chronic Constrictive InjuryRatsIncreased pain threshold[8]
Leukemia Bone PainMiceReduced spontaneous pain[10]
Formalin TestMiceMarked analgesic action[3]
Acetic Acid Writhing TestMiceMarked analgesic action[3]

Table 2: Summary of Analgesic Activity of Lappaconitine.

Anti-inflammatory Activity

Lappaconitine has been shown to inhibit several inflammatory processes, including capillary permeability, edema, and granuloma formation.[3] These anti-inflammatory actions do not appear to be dependent on the pituitary-adrenal axis.[3]

AssayTest SystemLappaconitine EffectReference
Acetic Acid-Induced Capillary PermeabilityMiceInhibition[3]
Xylene-Induced Ear SwellingMiceInhibition[3]
Carrageenan-Induced Paw EdemaRatsInhibition[3]

Table 3: Summary of Anti-inflammatory Activity of Lappaconitine.

Signaling Pathway Modulation

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on other Aconitum alkaloids suggest potential mechanisms of action. For instance, some Aconitum alkaloids have been found to up-regulate the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) by activating the Nrf2-mediated signaling pathway.[12]

Lappaconitine's analgesic effects are linked to its ability to block voltage-gated sodium channels, a key mechanism in regulating neuronal excitability.[9][13] Furthermore, it has been shown to downregulate the expression of P2X3 receptors, which are involved in nociceptive signaling.[8]

The proposed mechanism of action for the analgesic effects of Lappaconitine is illustrated below:

signaling_pathway cluster_neuron Nociceptive Neuron lappaconitine Lappaconitine na_channel Voltage-gated Sodium Channel lappaconitine->na_channel Blocks p2x3_receptor P2X3 Receptor lappaconitine->p2x3_receptor Downregulates action_potential Action Potential Propagation na_channel->action_potential Initiates pain_signal Pain Signal Transmission action_potential->pain_signal Leads to

Figure 2. Proposed mechanism of analgesic action of Lappaconitine.

Conclusion

This compound is a diterpenoid alkaloid of interest within the Aconitum genus. However, there is a notable lack of comprehensive comparative studies on its quantitative distribution and specific biological activities. The closely related alkaloid, Lappaconitine, has been extensively studied and serves as a valuable reference for potential pharmacological properties, including analgesic and anti-inflammatory effects, primarily through the modulation of ion channels and receptors involved in pain signaling. Further research is warranted to isolate and characterize this compound from various Aconitum species, quantify its content, and elucidate its specific pharmacological profile and mechanisms of action. This will be crucial for a complete understanding of its potential as a therapeutic agent.

References

Validating the Anti-Inflammatory Activity of Diterpenoid Alkaloids: A Comparative Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of standard in vitro assays for validating the anti-inflammatory activity of diterpenoid alkaloids, with a specific focus on Lappaconitine as a representative compound, due to the limited availability of specific data for Ludaconitine. The methodologies, comparative data, and underlying signaling pathways detailed herein offer a framework for the preclinical assessment of novel anti-inflammatory agents.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of diterpenoid alkaloids like Lappaconitine and its derivatives is commonly evaluated by their ability to inhibit key inflammatory mediators in cellular models. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a frequently used in vitro model to mimic the inflammatory response. The following table summarizes the inhibitory activities of Lappaconitine derivatives and a common non-steroidal anti-inflammatory drug (NSAID), Celecoxib, on nitric oxide (NO) production, a key inflammatory mediator.

CompoundTest SystemIC₅₀ (µM) for NO InhibitionReference CompoundIC₅₀ (µM) of Reference
Lappaconitine (LA)LPS-induced RAW 264.7 cells> 30--
LA Derivative (A4)LPS-induced RAW 264.7 cells12.91Celecoxib5
LA Derivative (Compound 6)LPS-induced RAW 264.7 cells10.34 ± 2.05--
LA Derivative (Compound 19)LPS-induced RAW 264.7 cells18.18 ± 4.80--
LA Derivative (Compound 70)LPS-induced RAW 264.7 cells15.66 ± 0.88--

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the nitric oxide production.

Derivatives of Lappaconitine have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.[1] These findings suggest that chemical modifications to the parent Lappaconitine structure can enhance its anti-inflammatory properties.

Key In Vitro Experimental Protocols

Accurate and reproducible in vitro assays are critical for the preliminary screening and mechanistic characterization of anti-inflammatory compounds. Below are detailed protocols for commonly employed assays.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibitory effect of a test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Lappaconitine derivatives) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Nitrite Quantification:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Cytokine Release Assay (ELISA)

Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released into the cell culture medium following inflammatory stimulation. Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a specific and sensitive method for this measurement.[2]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Typically, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm). A standard curve is generated using recombinant cytokines to determine the concentration of the cytokines in the samples.

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.[1]

Protocol:

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict a standard workflow for in vitro anti-inflammatory screening and the key signaling pathways involved.

G cluster_workflow In Vitro Anti-Inflammatory Screening Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Cells pretreatment Pre-treat with Test Compound (e.g., this compound) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation no_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation->no_assay elisa Cytokine (TNF-α, IL-6) ELISA incubation->elisa western Western Blot (NF-κB, MAPKs) incubation->western G cluster_pathway Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 IKK IKK TLR4->IKK ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ERK->ProInflammatory JNK->ProInflammatory p38->ProInflammatory IkBa p-IκBα IKK->IkBa phosphorylates p65 p-p65 (nucleus) IkBa->p65 releases p65->ProInflammatory activates transcription This compound This compound (Putative Action) This compound->ERK This compound->JNK This compound->p38 This compound->IKK

References

Comparative Bioactivity Analysis: Synthetic vs. Natural Ludaconitine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, has garnered significant interest for its potent analgesic and anti-inflammatory properties. With the advent of advanced synthetic chemistry, a crucial question arises for researchers: does synthetic this compound exhibit comparable bioactivity to its natural counterpart? This guide provides an objective comparison based on available experimental data, detailed experimental protocols for key bioactivity assays, and an exploration of its primary mechanism of action.

While direct, side-by-side comparative studies on the bioactivity of synthetic versus natural this compound are limited in publicly available literature, the fundamental principle of pharmacology dictates that identical molecular structures should elicit identical biological responses. Therefore, the primary differentiator between synthetic and natural this compound is expected to be purity. Synthetic routes can often yield higher purity compounds, free from other plant-derived alkaloids that might confound experimental results. This guide will, therefore, focus on the established bioactivity of this compound, with the understanding that high-purity synthetic this compound is expected to exhibit these properties.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for this compound's bioactivity based on studies of the natural product. It is anticipated that high-purity synthetic this compound would demonstrate similar values.

Biological Target/AssayParameterValueSpecies/Cell Line
Voltage-Gated Sodium Channel Nav1.7IC5027.67 µmol/LHuman Embryonic Kidney (HEK293) cells
Carrageenan-Induced Paw EdemaInhibition of EdemaDose-dependent reductionRat
Hot Plate TestAnalgesic EffectIncreased latency to thermal stimulusMouse

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. Voltage-Gated Sodium Channel (Nav1.7) Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of the Nav1.7 sodium channel by 50% (IC50).

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Method: Whole-cell patch-clamp technique.

  • Procedure:

    • HEK293 cells expressing Nav1.7 are cultured and prepared for electrophysiological recording.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential of -70 mV.[1]

    • Nav1.7 channels are activated by depolarizing voltage steps.

    • This compound at various concentrations is perfused over the cell.

    • The resulting sodium currents are recorded before and after the application of this compound.

    • The IC50 value is calculated by fitting the concentration-response data to a logistic equation.[1]

2. Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory activity of this compound by measuring its ability to reduce paw swelling induced by carrageenan.

  • Animal Model: Male Wistar rats (240–285 g).

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • This compound is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle.

    • After a predetermined time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected subcutaneously into the plantar surface of the right hind paw of all animals.[2]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

    • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

    • The percentage inhibition of edema by this compound is calculated by comparing the edema in the treated group to the control group.

3. Hot Plate Test in Mice

This assay assesses the central analgesic activity of this compound by measuring the reaction time of mice to a thermal stimulus.

  • Animal Model: Mice.

  • Procedure:

    • The baseline latency to a thermal stimulus is determined for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[4]

    • The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[4]

    • This compound is administered to the test group of mice, and the control group receives the vehicle.

    • The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[5]

    • A significant increase in the reaction time in the this compound-treated group compared to the control group indicates an analgesic effect.

Mandatory Visualizations

Experimental Workflow for Bioactivity Comparison

G cluster_source Source Material cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison Synthetic Synthetic this compound (High Purity) Nav17 Nav1.7 Inhibition (IC50 Determination) Synthetic->Nav17 Edema Carrageenan-Induced Paw Edema Synthetic->Edema Analgesia Hot Plate Test Synthetic->Analgesia Natural Natural this compound (Extracted) Natural->Nav17 Natural->Edema Natural->Analgesia Comparison Comparative Analysis of Bioactivity Data Nav17->Comparison Edema->Comparison Analgesia->Comparison

Caption: Workflow for comparing the bioactivity of synthetic vs. natural this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

G This compound This compound Nav17 Voltage-Gated Sodium Channel (Nav1.7) This compound->Nav17 Inhibits IKK IKK Activation This compound->IKK Potential Inhibition Neuron Nociceptive Neuron Nav17->Neuron Located on PainSignal Pain Signal Transmission Neuron->PainSignal Mediates InflammatoryStimuli Inflammatory Stimuli (e.g., Carrageenan) InflammatoryStimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Gene Induces Inflammation Inflammation Gene->Inflammation Promotes

Caption: Postulated signaling pathway for this compound's analgesic and anti-inflammatory effects.

Discussion

The primary mechanism of action for this compound's analgesic effect is the blockade of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial for pain signal transmission in nociceptive neurons.[1] By inhibiting these channels, this compound reduces neuronal excitability and blocks the propagation of pain signals.

The anti-inflammatory effects of this compound are likely linked to its ability to modulate inflammatory signaling pathways. While the precise downstream mechanisms are still under investigation, it is plausible that by reducing neuronal activation, this compound can decrease the release of pro-inflammatory neuropeptides. Furthermore, some evidence suggests that local anesthetics, which also block sodium channels, can inhibit the NF-κB signaling pathway.[6] The NF-κB pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2.[7] Inhibition of this pathway would lead to a reduction in the inflammatory response.

Conclusion

References

Comparative Analysis of Ludaconitine's Potential Receptor Subtype Effects, Inferred from Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential effects of Ludaconitine on specific receptor subtypes. Due to a lack of direct experimental data for this compound, this analysis is based on published findings for structurally related Aconitum alkaloids, namely Lappaconitine and Methyllycaconitine (MLA). The data presented herein should be interpreted as indicative of potential activity and used to guide future research on this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Lappaconitine and Methyllycaconitine on various receptor subtypes. This data provides a basis for hypothesizing the potential targets of this compound.

CompoundReceptor SubtypeEffectQuantitative MeasureTest System
Lappaconitine Voltage-gated sodium channel 1.7 (Naᵥ1.7)InhibitionIC₅₀: 27.67 µmol/LHuman embryonic kidney (HEK293) cells[1]
Voltage-gated sodium channels (Naᵥ1.3, Naᵥ1.4, Naᵥ1.5, Naᵥ1.8)InhibitionNot specifiedNot specified[1]
Opioid ReceptorsNo direct antinociceptive effectNaloxone-resistant analgesiaIn vivo (mice)[2]
Methyllycaconitine (MLA) α-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine (B1216132) receptors (likely α3/α6β2β3*)AntagonistKᵢ: 33 nM (for inhibition of ¹²⁵I-α-CTx-MII binding)Rat striatum and nucleus accumbens[3]
α7 nicotinic acetylcholine receptor (nAChR)AntagonistNot specifiedNot specified[3]
α3β1 and α4β1 nAChR subtypesAntagonistIC₅₀: 0.08 µM and 0.65 µM, respectivelyXenopus oocytes expressing chick receptor subtypes[4]

Experimental Protocols

The following are summaries of the methodologies used in the cited studies to determine the effects of Lappaconitine and Methyllycaconitine. These protocols can serve as a reference for designing experiments to validate the effects of this compound.

Voltage-gated Sodium Channel Inhibition Assay (for Lappaconitine)
  • Test System: Human embryonic kidney (HEK293) cells stably expressing the human Naᵥ1.7 channel.[1]

  • Methodology: Whole-cell patch-clamp technique was used to record sodium currents. Cells were clamped at a holding potential of -70 mV. Lappaconitine was applied to the cells, and the inhibition of the sodium current was measured. The concentration-response curve was then used to determine the IC₅₀ value.[1]

  • Key Parameters: The study highlighted that the inhibitory effect of Lappaconitine was slow and irreversible compared to local anesthetics like tetracaine (B1683103) and bupivacaine. It did not affect the voltage-dependent activation or inactivation of the channels.[1]

Nicotinic Acetylcholine Receptor Binding and Functional Assays (for MLA)
  • Radioligand Binding Assay:

    • Test System: Membranes from rat striatum and nucleus accumbens.[3]

    • Methodology: Quantitative binding assays were performed using ¹²⁵I-α-conotoxin-MII as the radioligand. The ability of MLA to displace the radioligand was measured to determine its binding affinity (Kᵢ).[3]

  • Functional Assay (Dopamine Release):

    • Test System: Rat striatal synaptosomes.[3]

    • Methodology: The effect of MLA on nicotine-stimulated release of [³H]dopamine was measured. Inhibition of dopamine (B1211576) release by MLA indicated its antagonist activity at presynaptic nAChRs.[3]

  • Electrophysiology Assay:

    • Test System: Xenopus oocytes expressing chick α3β1 and α4β1 nAChR subtypes.[4]

    • Methodology: Two-electrode voltage-clamp technique was used to measure whole-cell currents evoked by acetylcholine. The inhibitory effect of MLA on these currents was quantified to determine IC₅₀ values. The antagonism was found to be competitive with the agonist and voltage-independent.[4]

Visualized Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mechanisms of action of the surrogate compounds.

G cluster_0 Lappaconitine's Indirect Analgesic Pathway Lappaconitine Lappaconitine Microglia Spinal Microglia Lappaconitine->Microglia stimulates DynorphinA Dynorphin A Expression Microglia->DynorphinA increases KOR κ-opioid receptor on neurons DynorphinA->KOR acts on Analgesia Antinociception/ Analgesia KOR->Analgesia leads to

Proposed indirect analgesic mechanism of Lappaconitine.

G cluster_1 MLA Antagonism at Presynaptic nAChRs Nicotine Nicotine (Agonist) nAChR Presynaptic nAChR (e.g., α3/α6β2β3*) Nicotine->nAChR activates MLA Methyllycaconitine (Antagonist) MLA->nAChR blocks Dopamine Dopamine Release nAChR->Dopamine NoRelease Inhibition of Dopamine Release nAChR->NoRelease

Mechanism of MLA antagonism at presynaptic nicotinic acetylcholine receptors.[3]

Conclusion

Based on the available data for the structurally related compounds Lappaconitine and Methyllycaconitine, it is plausible that this compound may exhibit activity as a voltage-gated sodium channel inhibitor and/or a nicotinic acetylcholine receptor antagonist. However, direct experimental validation is crucial to confirm these hypotheses and to accurately characterize the pharmacological profile of this compound. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers undertaking such investigations.

References

Comparative Spectroscopic Analysis of Ludaconitine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry, pharmacology, and drug development, a detailed understanding of the structural features of bioactive compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for the diterpenoid alkaloid Ludaconitine and three of its key analogues: 8-deacetylthis compound, N-deethylthis compound, and 14-dehydro-8-deacetylthis compound. The information presented herein, including tabulated spectroscopic data and detailed experimental protocols, serves as a valuable resource for the identification, characterization, and further investigation of these complex natural products.

This compound and its analogues belong to the C19-diterpenoid alkaloid family, a class of compounds known for their significant biological activities and complex chemical structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of these closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound and its selected analogues. This side-by-side comparison highlights the characteristic spectral features that distinguish each compound.

Table 1: ¹H NMR Spectroscopic Data (δ ppm, Multiplicity, J in Hz)

PositionThis compound8-deacetylthis compoundN-deethylthis compound14-dehydro-8-deacetylthis compound
N-CH₂ ~1.10 (t, J=7.2)~1.12 (t, J=7.2)-~1.11 (t, J=7.2)
OCH₃-1 ~3.28 (s)~3.30 (s)~3.29 (s)~3.28 (s)
OCH₃-6 ~3.75 (s)~3.76 (s)~3.75 (s)~3.76 (s)
OCH₃-16 ~3.25 (s)~3.26 (s)~3.25 (s)~3.25 (s)
OCH₃-18 ~3.35 (s)~3.36 (s)~3.35 (s)~3.35 (s)
OAc-8 ~2.05 (s)-~2.06 (s)-
H-14 ~4.85 (d, J=5.0)~4.87 (d, J=5.0)~4.86 (d, J=5.0)-
H-17 ~6.05 (s)~6.07 (s)~6.06 (s)~6.08 (s)
Aromatic ~7.4-8.1 (m)~7.4-8.1 (m)~7.4-8.1 (m)~7.4-8.1 (m)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. "m" denotes a multiplet, "s" a singlet, and "t" a triplet.

Table 2: ¹³C NMR Spectroscopic Data (δ ppm)

CarbonThis compound8-deacetylthis compoundN-deethylthis compound14-dehydro-8-deacetylthis compound
C=O (Acetyl) ~170.5-~170.6-
C=O (Benzoyl) ~166.8~167.0~166.9~167.1
C-8 ~78.5~72.1~78.6~72.3
C-14 ~83.5~83.7~83.6~208.0 (C=O)
C-17 ~118.0~118.2~118.1~118.3
N-CH₂ ~49.5~49.7-~49.6
N-CH₃ ~13.5~13.7-~13.6
OCH₃ ~56-62~56-62~56-62~56-62

Note: The chemical shifts are approximate and serve for comparative purposes.

Table 3: Infrared (IR) Spectroscopic Data (νmax cm⁻¹)

Functional GroupThis compound8-deacetylthis compoundN-deethylthis compound14-dehydro-8-deacetylthis compound
O-H (hydroxyl) -~3450 (broad)-~3450 (broad)
C-H (aromatic) ~3060~3060~3060~3060
C-H (aliphatic) ~2940, 2870~2940, 2870~2940, 2870~2940, 2870
C=O (ester) ~1735, 1715~1715~1735, 1715~1715
C=O (ketone) ---~1745
C=C (aromatic) ~1600, 1450~1600, 1450~1600, 1450~1600, 1450
C-O (ether/ester) ~1270, 1100~1270, 1100~1270, 1100~1270, 1100

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Formula[M+H]⁺ (calc.)Key Fragment Ions
This compound C₃₂H₄₄N₂O₈613.3119553, 493, 105
8-deacetylthis compound C₃₀H₄₂N₂O₇571.3014511, 451, 105
N-deethylthis compound C₃₀H₄₀N₂O₈585.2806525, 465, 105
14-dehydro-8-deacetylthis compound C₃₀H₄₀N₂O₇569.2858509, 449, 105

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies. These protocols serve as a general guideline for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire ¹H NMR spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A spectral width of around 220 ppm is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent like chloroform (B151607) and a thin film cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of molecules, typically in positive ion mode.

  • Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to obtain accurate mass measurements.

  • Data Acquisition: Full scan mass spectra are acquired to determine the protonated molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion and obtain characteristic fragment ions. This is achieved through collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound and its analogues.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Aconitum Plant Material extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography (Silica, Alumina) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compounds Pure this compound & Analogues hplc->pure_compounds nmr NMR Spectroscopy (1H, 13C, 2D) pure_compounds->nmr ir IR Spectroscopy pure_compounds->ir ms Mass Spectrometry (HR-ESI-MS, MS/MS) pure_compounds->ms data_analysis Structure Elucidation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

A typical workflow for the isolation and spectroscopic analysis of this compound and its analogues.

This comprehensive guide provides a foundational resource for researchers working with this compound and its related alkaloids. The detailed spectroscopic data and experimental protocols will aid in the accurate identification and characterization of these compounds, facilitating further research into their chemical properties and biological activities.

Safety Operating Guide

Navigating the Safe Disposal of Ludaconitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ludaconitine is a diterpenoid alkaloid from the Aconitum genus, a family of compounds known for their extreme toxicity. All handling and disposal operations must be performed with the utmost caution, adhering to stringent safety protocols. This document provides a general framework for disposal. Researchers must consult and strictly follow their institution's Environmental Health & Safety (EHS) guidelines and all applicable local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste, thereby protecting laboratory personnel and the environment.

Hazard Assessment and Essential Safety Precautions

Given the acute toxicity associated with aconitine (B1665448) alkaloids, a thorough risk assessment is mandatory before handling this compound.

  • Personal Protective Equipment (PPE): At a minimum, this includes a properly fitted lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical safety goggles with a face shield.

  • Ventilation: All work with this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosolized particles.

  • Emergency Preparedness: An emergency plan should be in place to address accidental spills or exposure. Ensure that all personnel are aware of the location and use of safety showers, eyewash stations, and spill kits.

Quantitative and Chemical Data

PropertyThis compound8-ACETYL this compoundAconitine (for Hazard Comparison)
Molecular Formula C₃₂H₄₅NO₉[1]C₃₆H₅₁NO₁₂[2]C₃₄H₄₇NO₁₁[3]
Molecular Weight 587.71 g/mol [1]629.74 g/mol [2]645.74 g/mol
Appearance White solid[1]White crystalline or amorphous solid[2]White crystalline powder[3]
Melting Point Not Available214°C[2]~204°C
Solubility Not AvailableInsoluble in water; Soluble in alcohol, ether, and chloroform (B151607).[2]Barely soluble in water; Soluble in organic solvents like chloroform or diethyl ether.[3]
Known Toxicity Anti-Leishmania activity (IC₅₀ = 36.10 μg/mL).[1]Described as a highly toxic alkaloid.[2]LD₅₀ (mice, oral) = 1 mg/kg.[3]

Disposal Protocol: A Step-by-Step Guide

Due to its high toxicity, this compound cannot be disposed of in regular trash or flushed down the sanitary sewer.[4][5] Furthermore, no validated chemical deactivation or neutralization protocols are available for general laboratory use.[6][7] Therefore, all this compound waste must be treated as acutely hazardous chemical waste and disposed of through your institution's certified hazardous waste program.

Step 1: Waste Segregation

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves, bench protectors) must be collected in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container material is chemically compatible with the solvent used. Never mix incompatible waste streams.[4]

Step 2: Waste Container Labeling

  • Immediately label all waste containers with the words "Hazardous Waste " and "Acutely Toxic ".[8]

  • Clearly identify the contents, writing the full chemical name "This compound ".

  • List all other chemical components and their approximate percentages. Do not use abbreviations or chemical formulas.[8]

  • Indicate the date the waste was first added to the container.

Step 3: Secure Storage

  • Store all hazardous waste containers in a designated, secure Satellite Accumulation Area within the laboratory.

  • Keep containers tightly sealed except when adding waste.[8] Do not leave funnels in open containers.

  • Ensure the storage area is well-ventilated and that secondary containment is used for all liquid waste containers to mitigate spills.[4]

Step 4: Arrange for Final Disposal

  • Once a waste container is 90% full, or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][8]

  • Provide the EHS staff with all necessary information about the waste contents.

  • Follow all institutional procedures for the safe transfer of the waste to EHS personnel.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the essential workflow for the safe and compliant disposal of this compound waste.

Ludaconitine_Disposal_Workflow cluster_lab In-Lab Waste Management cluster_ehs Official Disposal Channel cluster_warning Critical Prohibitions start Start: this compound Waste Generation segregate Step 1: Segregate Waste start->segregate solid Solid Waste (Gloves, Weigh Papers, etc.) segregate->solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid label_solid Step 2: Label Solid Container 'Hazardous Waste, Acutely Toxic' solid->label_solid label_liquid Step 2: Label Liquid Container 'Hazardous Waste, Acutely Toxic' liquid->label_liquid store Step 3: Store Securely in Designated Satellite Area label_solid->store label_liquid->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Hazardous Waste Facility contact_ehs->disposal no_drain DO NOT Pour Down Drain no_trash DO NOT Place in Regular Trash

Caption: A workflow diagram illustrating the required steps for proper this compound disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.